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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (+)-Mayurone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Mayurone, a naturally occurring sesquiterpenoid, possesses a unique tricyclic carbon skeleton. This document provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Mayurone, a naturally occurring sesquiterpenoid, possesses a unique tricyclic carbon skeleton. This document provides a comprehensive overview of its chemical structure, including its stereochemistry, and detailed spectroscopic and physical properties. This guide is intended to serve as a technical resource for researchers in natural product chemistry, synthetic organic chemistry, and drug discovery who are interested in the chemical characteristics and potential applications of (+)-Mayurone.

Chemical Structure

(+)-Mayurone is a tetracyclic ketone with the systematic IUPAC name (1aR,4aS,8aS)-4a,8,8-trimethyl-1a,3,4,5,6,7-hexahydro-1H-cyclopropa[j]naphthalen-2-one .[1] Its molecular formula is C₁₄H₂₂O .[1] The structure features a fused ring system containing a cyclopropane (B1198618) ring, which contributes to its conformational rigidity and distinct chemical properties. Another common synonym for this compound is (+)-15-nor-4-thujopsen-3-one.[1]

The absolute stereochemistry of the three chiral centers is defined as 1aR, 4aS, and 8aS, as indicated in the IUPAC name.[1] This specific stereochemical arrangement is crucial for its biological activity and physical properties, such as its optical rotation.

Chemical Structure Visualization

The 2D chemical structure of (+)-Mayurone, illustrating the connectivity of atoms and the key functional groups, is presented below.

Caption: 2D Chemical Structure of (+)-Mayurone.

Quantitative Data

A summary of the key physical and spectroscopic data for (+)-Mayurone is provided in the tables below. This data is essential for the identification and characterization of the compound.

Table 1: Physical Properties
PropertyValueReference
Molecular Weight206.32 g/mol [1]
Melting Point69.5-70.0 °C[2][3]
Boiling Point (Predicted)291.5 ± 7.0 °C[2][3]
Density (Predicted)1.04 ± 0.1 g/cm³[2][3]
Optical Rotation ([α]D)Data not available in search results
Table 2: Spectroscopic Data
TechniqueDataReference
¹H NMR Specific chemical shifts and coupling constants not available in search results.
¹³C NMR Specific chemical shifts not available in search results.
Infrared (IR) Specific absorption bands not available in search results.
Mass Spectrometry (MS) Specific fragmentation patterns not available in search results.
Predicted Collision Cross Section (Ų) [M+H]⁺: 151.5, [M+Na]⁺: 160.2, [M-H]⁻: 158.0[4]

Experimental Protocols

Detailed experimental procedures are critical for the replication of scientific findings. The following sections outline the general methodologies for the isolation and potential synthesis of (+)-Mayurone.

Isolation from Natural Sources

(+)-Mayurone has been reported to be isolated from Juniperus species. The general procedure for the isolation of terpenoids from plant material involves extraction followed by chromatographic separation.

Protocol: General Procedure for Isolation of Terpenoids from Juniperus Species

  • Plant Material Collection and Preparation:

    • Collect fresh plant material (e.g., leaves, stems) of the target Juniperus species.

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

    • Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in a suitable organic solvent (e.g., hexane, dichloromethane, or methanol) at room temperature for an extended period (e.g., 24-72 hours). The choice of solvent depends on the polarity of the target compounds.

    • Alternatively, perform Soxhlet extraction for a more efficient extraction process.

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography over silica (B1680970) gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify fractions containing compounds of interest.

    • Combine fractions containing the target compound and concentrate them.

    • Further purify the isolated compound using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure (+)-Mayurone.

Total Synthesis

The total synthesis of a natural product like (+)-Mayurone is a complex undertaking that confirms its structure and allows for the preparation of analogues for structure-activity relationship studies. While a specific detailed protocol for the total synthesis of (+)-Mayurone was not found in the provided search results, a general workflow for a multi-step organic synthesis is outlined below.

Logical Workflow for a Hypothetical Total Synthesis of (+)-Mayurone

G start Commercially Available Starting Materials step1 Key Ring-Forming Reaction (e.g., Diels-Alder or Annulation) start->step1 step2 Functional Group Interconversions step1->step2 step3 Cyclopropanation step2->step3 step4 Stereochemical Control step3->step4 step5 Final Oxidation/ Purification step4->step5 end (+)-Mayurone step5->end

References

Exploratory

Natural Sources of (+)-Mayurone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Mayurone is a naturally occurring tricyclic sesquiterpenoid ketone that has garnered interest within the scientific community. This technical g...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Mayurone is a naturally occurring tricyclic sesquiterpenoid ketone that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known natural sources of (+)-Mayurone, focusing on quantitative data, detailed experimental protocols for its isolation and analysis, and its biosynthetic origins. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of (+)-Mayurone

(+)-Mayurone is primarily found in the essential oils of various coniferous trees belonging to the Cupressaceae family . The most significant reported natural sources are species within the genera Thujopsis and Juniperus.

Thujopsis dolabrata

Thujopsis dolabrata, commonly known as Hiba arborvitae, is a prominent source of (+)-Mayurone. The compound is a constituent of the essential oil extracted from the heartwood of this tree. While quantitative data for (+)-Mayurone itself is limited in publicly available literature, its precursor, (-)-thujopsene, is a major component. Studies have shown that thujopsene (B1203592) can undergo autoxidation to yield mayurone (B1211200), suggesting that the mayurone content in essential oils may vary depending on the age and storage conditions of the oil. The concentration of thujopsene in the heartwood of Thujopsis dolabrata has been reported to be approximately 2.2% by weight.

Juniperus Species

Various species of Juniper have also been identified as sources of thujopsene-related sesquiterpenoids, including (+)-Mayurone. The specific yields can vary significantly based on the species, geographical location, and the part of the plant being analyzed (e.g., heartwood, leaves).

Table 1: Quantitative Data of Thujopsene (Precursor to Mayurone) in Select Cupressaceae Species

Plant SpeciesPlant PartCompoundConcentration (% of Essential Oil)Analytical Method
Thujopsis dolabrataHeartwood(-)-ThujopseneMajor ComponentGC-MS
Thujopsis dolabrataHeartwood(-)-Thujopsene~2.2% of heartwood weightNot Specified

Note: Direct quantitative data for (+)-Mayurone is scarce. The provided data for its precursor, thujopsene, serves as an indicator of potential mayurone presence.

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of (+)-Mayurone from its natural sources.

Extraction of Essential Oil by Steam Distillation

This protocol describes a standard laboratory-scale steam distillation for extracting essential oil from the heartwood of Thujopsis dolabrata.

Materials and Equipment:

  • Milled heartwood of Thujopsis dolabrata

  • Steam distillation apparatus (including a steam generator, distillation flask, condenser, and collection vessel/separatory funnel)

  • Heating mantle

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Place the milled heartwood of Thujopsis dolabrata into the distillation flask.

  • Fill the steam generator with deionized water and bring it to a boil to produce steam.

  • Introduce the steam into the bottom of the distillation flask containing the plant material.

  • The steam will pass through the wood, volatilizing the essential oils.

  • The mixture of steam and essential oil vapor will travel to the condenser.

  • Cool the condenser with circulating cold water to condense the vapor into a liquid distillate.

  • Collect the distillate, which will consist of an aqueous layer (hydrosol) and an upper layer of essential oil, in a separatory funnel.

  • Separate the essential oil layer from the aqueous layer.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed, dark glass vial at 4°C.

Quantification of (+)-Mayurone by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of (+)-Mayurone in the extracted essential oil.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium as the carrier gas

  • Autosampler

Sample Preparation:

  • Prepare a stock solution of the extracted essential oil in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards of purified (+)-Mayurone of known concentrations in the same solvent.

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 180°C at a rate of 4°C/minute

    • Ramp to 280°C at a rate of 10°C/minute, hold for 5 minutes

  • Carrier Gas Flow Rate (Helium): 1.0 mL/minute

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-500

Data Analysis:

  • Identify the (+)-Mayurone peak in the chromatogram of the essential oil sample by comparing its retention time and mass spectrum with that of the pure standard.

  • Generate a calibration curve by plotting the peak area of the (+)-Mayurone standards against their respective concentrations.

  • Quantify the amount of (+)-Mayurone in the essential oil sample by interpolating its peak area on the calibration curve.

  • Express the concentration of (+)-Mayurone as a percentage of the total essential oil.

Biosynthesis and Chemical Relationships

Biosynthetic Pathway of Sesquiterpenes

(+)-Mayurone, as a sesquiterpene, originates from the isoprenoid biosynthetic pathway. The key precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP) . FPP is formed through the condensation of three isoprene (B109036) units. The cyclization of FPP, catalyzed by specific terpene synthases, leads to the formation of various sesquiterpene backbones.

Biosynthesis cluster_0 IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Sesquiterpene_Synthases Sesquiterpene Synthases FPP->Sesquiterpene_Synthases Sesquiterpene_Backbones Diverse Sesquiterpene Backbones Sesquiterpene_Synthases->Sesquiterpene_Backbones Mayurone (+)-Mayurone Sesquiterpene_Backbones->Mayurone Further enzymatic modifications Transformation Thujopsene (-)-Thujopsene Autoxidation Autoxidation Thujopsene->Autoxidation Mayurone (+)-Mayurone Autoxidation->Mayurone

Foundational

The Biosynthesis of (+)-Mayurone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Mayurone, a bicyclic sesquiterpenoid ketone, is a natural product of significant interest due to its presence in various aromatic and medicinal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Mayurone, a bicyclic sesquiterpenoid ketone, is a natural product of significant interest due to its presence in various aromatic and medicinal plants, notably in species of the Cupressus genus. While its chemical synthesis has been explored, the biosynthetic pathway elucidation is crucial for understanding its natural production and for potential biotechnological applications. This technical guide provides a comprehensive overview of the current understanding of the (+)-mayurone biosynthetic pathway, detailing the key enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols. The proposed pathway involves a two-step enzymatic cascade: the cyclization of the universal sesquiterpene precursor, (2E,6E)-farnesyl diphosphate (B83284), to (+)-thujopsene, followed by an oxidative transformation to yield (+)-mayurone.

Introduction

Sesquiterpenoids represent a vast and structurally diverse class of natural products derived from the C15 precursor, farnesyl diphosphate (FPP). Their intricate carbon skeletons are constructed by a class of enzymes known as sesquiterpene synthases or cyclases. These enzymes catalyze the ionization of FPP and orchestrate a series of complex carbocationic rearrangements and cyclizations to generate a wide array of hydrocarbon scaffolds. Subsequent modifications, often through the action of cytochrome P450 monooxygenases and other tailoring enzymes, further diversify the sesquiterpenoid landscape.

(+)-Mayurone is a bicyclic sesquiterpenoid ketone characterized by a unique tricyclic ring system containing a cyclopropane (B1198618) moiety. It is a significant component of the essential oils of several coniferous species, including Cupressus arizonica. The elucidation of its biosynthetic pathway is of fundamental importance for understanding the chemodiversity of these plants and for developing sustainable methods for its production.

The Proposed Biosynthetic Pathway of (+)-Mayurone

The biosynthesis of (+)-mayurone is hypothesized to proceed through a two-step pathway involving a sesquiterpene synthase and a cytochrome P450 monooxygenase.

Step 1: Cyclization of Farnesyl Diphosphate to (+)-Thujopsene

The initial and committing step in the biosynthesis of the mayurone (B1211200) scaffold is the cyclization of the acyclic precursor, (2E,6E)-farnesyl diphosphate (FPP). This reaction is catalyzed by a specific sesquiterpene synthase, thujopsene (B1203592) synthase (EC 4.2.3.79) . This enzyme facilitates the conversion of FPP into the tricyclic olefin, (+)-thujopsene.

The reaction mechanism of thujopsene synthase, like other terpene cyclases, involves the initial ionization of FPP to form a farnesyl cation. This is followed by a series of intramolecular cyclizations and rearrangements, ultimately leading to the formation of the characteristic thujopsene skeleton and the release of diphosphate. While a thujopsene synthase has been identified and characterized from Arabidopsis thaliana, which also produces (+)-α-barbatene and (+)-β-chamigrene, the specific enzyme from mayurone-producing plants like Cupressus arizonica has yet to be fully characterized[1].

digraph "Thujopsene_Synthase_Reaction" { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.5", fontname="Arial"]; node [shape="none", fontname="Arial"]; edge [fontname="Arial"];

FPP [label="Farnesyl Diphosphate (FPP)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Thujopsene [label="(+)-Thujopsene", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

FPP -> Thujopsene [label="Thujopsene Synthase", fontcolor="#34A853"]; }

Figure 1: Enzymatic conversion of FPP to (+)-Thujopsene.

Step 2: Oxidation of (+)-Thujopsene to (+)-Mayurone

The second proposed step is the oxidation of the hydrocarbon intermediate, (+)-thujopsene, to the corresponding ketone, (+)-mayurone. This transformation is characteristic of the activity of cytochrome P450 monooxygenases (CYPs) . These heme-containing enzymes are well-known for their role in the functionalization of terpene skeletons through the introduction of hydroxyl groups, which can be further oxidized to ketones or aldehydes.

While a specific cytochrome P450 responsible for the conversion of (+)-thujopsene to (+)-mayurone has not yet been isolated and characterized, the involvement of such an enzyme is strongly suggested by the known functions of CYPs in other sesquiterpenoid biosynthetic pathways. The reaction would involve the activation of molecular oxygen and the regioselective oxidation of a specific carbon atom in the thujopsene molecule.

digraph "Mayurone_Formation" { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.5", fontname="Arial"]; node [shape="none", fontname="Arial"]; edge [fontname="Arial"];

Thujopsene [label="(+)-Thujopsene", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Mayurone [label="(+)-Mayurone", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Thujopsene -> Mayurone [label="Cytochrome P450\nMonooxygenase", fontcolor="#EA4335"]; }

Figure 2: Proposed oxidation of (+)-Thujopsene to (+)-Mayurone.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the kinetic parameters of the enzymes directly involved in (+)-mayurone biosynthesis. However, general kinetic parameters for sesquiterpene synthases from various plant sources can provide a reference point for what to expect.

Enzyme ClassSubstrateKm (µM)kcat (s⁻¹)Source Organism (Example)
Sesquiterpene SynthaseFarnesyl Diphosphate1 - 500.01 - 1.0Various Plants
Cytochrome P450Sesquiterpene1 - 1000.1 - 10Various Plants

Note: The values in this table are general ranges and may not be representative of the specific enzymes in the (+)-mayurone pathway. Further research is required to determine the precise kinetic properties of thujopsene synthase and the subsequent cytochrome P450 from mayurone-producing organisms.

Experimental Protocols

The following sections outline general methodologies that can be adapted for the study of the enzymes involved in (+)-mayurone biosynthesis.

Identification and Cloning of Candidate Genes
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from a mayurone-rich plant tissue, such as the young leaves or woody tissues of Cupressus arizonica. The RNA is then reverse-transcribed to generate a cDNA library.

  • Degenerate PCR and RACE: Degenerate primers designed from conserved regions of known sesquiterpene synthase and cytochrome P450 genes are used to amplify partial gene fragments from the cDNA library. The full-length sequences can then be obtained using Rapid Amplification of cDNA Ends (RACE).

  • Gene Cloning: The full-length candidate genes are amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

digraph "Gene_Cloning_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep="0.5", fontname="Arial"]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

PlantTissue [label="Plant Tissue (e.g., Cupressus arizonica)"]; RNA [label="Total RNA Extraction"]; cDNA [label="cDNA Synthesis"]; DegeneratePCR [label="Degenerate PCR"]; RACE [label="RACE"]; FullLengthGene [label="Full-Length Gene Amplification"]; Cloning [label="Cloning into Expression Vector"];

PlantTissue -> RNA; RNA -> cDNA; cDNA -> DegeneratePCR; DegeneratePCR -> RACE; RACE -> FullLengthGene; FullLengthGene -> Cloning; }

Figure 3: General workflow for gene identification and cloning.

Heterologous Expression and Protein Purification
  • Expression: The expression vector containing the candidate gene is transformed into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Cell Lysis: The cells are harvested and lysed by sonication or enzymatic methods in a suitable buffer.

  • Purification: The target protein, often engineered with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.

Enzyme Assays
  • Reaction Mixture: A typical assay mixture contains the purified enzyme, FPP as the substrate, and a divalent metal ion cofactor (usually Mg²⁺) in a suitable buffer (e.g., HEPES or Tris-HCl).

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Product Extraction: The reaction is stopped, and the sesquiterpene hydrocarbon products are extracted with an organic solvent (e.g., hexane (B92381) or pentane).

  • Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification. The identity of (+)-thujopsene can be confirmed by comparison of its mass spectrum and retention time with an authentic standard.

  • Reaction Mixture: The assay requires the purified cytochrome P450, a cytochrome P450 reductase partner, NADPH as a source of reducing equivalents, and the substrate ((+)-thujopsene). The components are combined in a suitable buffer.

  • Incubation: The reaction is incubated, often with shaking to ensure adequate oxygenation.

  • Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate).

  • Analysis: The extracted products are analyzed by GC-MS or High-Performance Liquid Chromatography (HPLC) to detect the formation of (+)-mayurone.

GC-MS Analysis Protocol for Sesquiterpenes
  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of sesquiterpenes.

  • Oven Program: A temperature gradient is employed to separate the compounds, for example, starting at 50°C and ramping up to 250°C.

  • Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Identification: Compounds are identified by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention indices with literature values.

Conclusion and Future Perspectives

The biosynthesis of (+)-mayurone is proposed to be a two-step process involving the cyclization of FPP to (+)-thujopsene by a thujopsene synthase, followed by oxidation to (+)-mayurone by a cytochrome P450 monooxygenase. While this pathway is biochemically plausible, direct experimental evidence for the specific enzymes from mayurone-producing plants is still needed.

Future research should focus on:

  • The isolation and functional characterization of the thujopsene synthase and the specific cytochrome P450 monooxygenase from Cupressus arizonica or other mayurone-rich species.

  • The determination of the kinetic parameters of these enzymes to understand the efficiency of the pathway.

  • The elucidation of the regulatory mechanisms controlling the expression of the biosynthetic genes.

A complete understanding of the (+)-mayurone biosynthetic pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this valuable sesquiterpenoid.

References

Exploratory

An In-depth Technical Guide on the Discovery and Isolation of (+)-Mayurone

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Mayurone is a naturally occurring tricyclic sesquiterpenoid. Structurally, it is characterized by a unique carbon skeleton.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Mayurone is a naturally occurring tricyclic sesquiterpenoid. Structurally, it is characterized by a unique carbon skeleton. This document provides a comprehensive overview of the discovery and isolation of (+)-Mayurone, with a focus on its natural source, extraction, and purification methodologies.

Discovery and Natural Occurrence

(+)-Mayurone is a constituent of the essential oil derived from the wood of Thujopsis dolabrata (var. hondai), commonly known as Hiba or Asunaro wood. This coniferous tree is endemic to Japan and its essential oil has been a subject of chemical investigation for its various components. While the essential oil of T. dolabrata contains a complex mixture of terpenes, (+)-Mayurone is one of the characteristic sesquiterpenoid ketones present.

Physicochemical Properties

A summary of the key physicochemical properties of (+)-Mayurone is provided in the table below.

PropertyValue
Molecular Formula C₁₄H₂₀O
Molecular Weight 204.31 g/mol
Appearance Not specified in literature
Boiling Point Not specified in literature
Melting Point Not specified in literature
Optical Rotation Not specified in literature

Experimental Protocols

The isolation of (+)-Mayurone from its natural source involves a multi-step process, beginning with the extraction of the essential oil from the wood of Thujopsis dolabrata, followed by chromatographic separation to isolate the pure compound.

1. Extraction of Essential Oil from Thujopsis dolabrata

The primary method for obtaining the essential oil from Hiba wood is steam distillation.

  • Raw Material Preparation: Wood chips or sawdust from Thujopsis dolabrata are packed into a still.

  • Steam Distillation: Pressurized steam is passed through the raw plant material. The steam's high temperature and pressure cause the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture is then passed through a condenser, which cools the vapor and converts it back into a liquid.

  • Separation: The resulting liquid is a mixture of water and essential oil. Due to their immiscibility, the essential oil can be separated from the water (hydrosol).

dot

Caption: General workflow for the isolation of (+)-Mayurone.

2. Isolation of (+)-Mayurone from Essential Oil

  • Column Chromatography:

    • Stationary Phase: Silica gel is a commonly used adsorbent for the separation of terpenoids.

    • Mobile Phase: A gradient of non-polar to polar solvents, such as a mixture of hexane (B92381) and ethyl acetate, is typically employed. The solvent polarity is gradually increased to elute compounds with increasing polarity.

    • Fraction Collection: The eluent is collected in numerous small fractions.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Each fraction is analyzed by TLC to identify the fractions containing (+)-Mayurone. A suitable developing solvent system is used, and the spots can be visualized using a universal stain such as vanillin-sulfuric acid or by observation under UV light if the compound is UV-active.

  • Further Purification:

    • Fractions rich in (+)-Mayurone are combined and may require further purification. This can be achieved by repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Quantitative Data

Specific quantitative data for the isolation of (+)-Mayurone from Thujopsis dolabrata is not well-documented in the readily available scientific literature.

Data PointValue
Yield of Essential Oil from Wood Data not available
Percentage of (+)-Mayurone in Essential Oil Data not available
Overall Yield of Pure (+)-Mayurone from Wood Data not available

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for naturally isolated (+)-Mayurone are not available in the surveyed literature. This information would be crucial for the unambiguous identification and characterization of the compound.

Biological Activity and Signaling Pathways

Currently, there are no significant biological activities or associated signaling pathways reported for (+)-Mayurone in the scientific literature. Other components of Thujopsis dolabrata essential oil have been investigated for various properties, but data specific to (+)-Mayurone is lacking.

(+)-Mayurone is a known natural product isolated from the essential oil of Thujopsis dolabrata. Its isolation follows a standard procedure for the separation of terpenoids from a complex essential oil mixture, primarily involving steam distillation and column chromatography. However, there is a notable lack of detailed, publicly available data regarding its yield, comprehensive spectroscopic characterization from its natural source, and its biological activities. Further research is required to fully characterize this sesquiterpenoid and to explore its potential applications.

Foundational

An In-depth Technical Guide to (+)-Mayurone: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Mayurone is a naturally occurring sesquiterpenoid ketone. It is a constituent of the essential oils of various plants, notably within the J...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Mayurone is a naturally occurring sesquiterpenoid ketone. It is a constituent of the essential oils of various plants, notably within the Juniperus genus, including Juniperus occidentalis.[1] As a member of the thujopsene (B1203592) family of sesquiterpenes, (+)-Mayurone possesses a unique tricyclic carbon skeleton which has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of (+)-Mayurone, intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of (+)-Mayurone

PropertyValueSource/Comment
Molecular Formula C₁₄H₂₂OPubChem[1]
Molecular Weight 206.32 g/mol PubChem[1]
Appearance Colorless to pale yellow liquidInferred from related compounds
Solubility Insoluble in water; Soluble in organic solventsInferred from related compounds
Melting Point Data not available
Boiling Point Data not available
Optical Rotation Data not availableThe "(+)" designation indicates dextrorotation.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of (+)-Mayurone. Below are the expected characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of (+)-Mayurone would be expected to show a complex pattern of signals in the aliphatic region (typically 0.5-3.0 ppm). Key features would include signals for the methyl groups, one of which would likely be a singlet, and others potentially appearing as doublets if coupled to adjacent protons. The protons on the cyclopropane (B1198618) ring would likely appear at relatively high field (upfield). Protons adjacent to the carbonyl group would be expected to be deshielded and appear further downfield.

¹³C NMR: The carbon NMR spectrum would be expected to show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal, typically in the range of 200-220 ppm. The carbons of the cyclopropane ring would likely appear at relatively high field. The remaining aliphatic carbons would resonate in the typical range of 10-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of (+)-Mayurone is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O).

Table 2: Characteristic IR Absorption Peaks for (+)-Mayurone

Wavenumber (cm⁻¹)IntensityAssignment
~1710StrongC=O stretching (ketone)
~2850-2960StrongC-H stretching (aliphatic)
~1450MediumC-H bending
Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), (+)-Mayurone would exhibit a molecular ion peak ([M]⁺) at m/z 206, corresponding to its molecular weight. The fragmentation pattern would be complex, reflecting the tricyclic structure and the presence of the ketone functional group. Common fragmentation pathways for cyclic ketones may involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if structurally feasible.

Biological Activity

While specific studies on the biological activity of isolated (+)-Mayurone are limited, the essential oils of Juniperus species, from which it is derived, have been reported to possess various biological properties, including antimicrobial and cytotoxic activities. Sesquiterpenes, as a class of compounds, are known for their diverse pharmacological effects.

Antimicrobial Activity

Essential oils from various Juniperus species have demonstrated activity against a range of bacteria and fungi. This suggests that (+)-Mayurone may contribute to these effects. Further investigation is required to determine the specific antimicrobial spectrum and potency of pure (+)-Mayurone.

Cytotoxic Activity

Several sesquiterpenes isolated from natural sources have been shown to exhibit cytotoxic effects against various cancer cell lines. The potential of (+)-Mayurone as a cytotoxic agent is an area for future research.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of (+)-Mayurone are not widely published. However, general methodologies can be adapted for these purposes.

Isolation of (+)-Mayurone from Natural Sources

A general workflow for the isolation of (+)-Mayurone from the essential oil of a Juniperus species is outlined below.

experimental_workflow Isolation Workflow for (+)-Mayurone plant_material Juniperus Plant Material (e.g., leaves, wood) hydrodistillation Hydrodistillation or Steam Distillation plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil fractionation Column Chromatography (e.g., Silica (B1680970) Gel) essential_oil->fractionation fractions Fractions fractionation->fractions tlc_gcms TLC and GC-MS Analysis fractions->tlc_gcms Monitoring pure_compound Pure (+)-Mayurone fractions->pure_compound Purification of Mayurone-containing fractions tlc_gcms->fractionation Guided Fraction Collection

A generalized workflow for the isolation of (+)-Mayurone.

Protocol:

  • Plant Material Collection and Preparation: Collect fresh plant material from a Juniperus species known to contain (+)-Mayurone. The material should be air-dried or used fresh and, if necessary, ground to a coarse powder.

  • Extraction of Essential Oil: Subject the plant material to hydrodistillation or steam distillation for several hours to extract the volatile essential oil.

  • Fractionation: The crude essential oil is then subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is typically used.

  • Analysis and Purification: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing (+)-Mayurone. Fractions enriched with the target compound are combined and may require further purification by preparative TLC or HPLC to yield pure (+)-Mayurone.

Synthesis of (+)-Mayurone

The chemical synthesis of (+)-Mayurone is a complex multi-step process that has been explored by organic chemists. The specific details of synthetic routes are beyond the scope of this guide but generally involve the construction of the intricate tricyclic ring system from simpler starting materials.

Biological Assays

Standard protocols can be employed to evaluate the biological activity of (+)-Mayurone.

Antimicrobial Activity Assay (Broth Microdilution Method):

  • Prepare a stock solution of (+)-Mayurone in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the (+)-Mayurone stock solution in a suitable microbial growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

  • Include positive (medium with inoculum and no compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions for the test microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of (+)-Mayurone that visibly inhibits microbial growth.

Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of (+)-Mayurone (dissolved in a suitable solvent and diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by (+)-Mayurone. Should future studies reveal such activity, diagrams illustrating these pathways would be generated. For instance, if (+)-Mayurone were found to induce apoptosis in cancer cells, a signaling pathway diagram could be constructed to depict the key molecular events, such as the activation of caspases and the regulation of pro- and anti-apoptotic proteins.

Conclusion

(+)-Mayurone is a fascinating natural product with a complex chemical structure. While its physical and chemical properties are not yet fully characterized in the literature, its presence in medicinally relevant Juniperus species suggests potential for biological activity. This guide provides a foundational understanding of (+)-Mayurone and highlights the need for further research to fully elucidate its spectroscopic properties, biological effects, and mechanisms of action. Such studies will be crucial in determining its potential for applications in the pharmaceutical and other industries.

References

Exploratory

(+)-Mayurone IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a concise overview of the chemical identity of (+)-Mayurone, a naturally occurring sesquiterpenoid. The information is compile...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical identity of (+)-Mayurone, a naturally occurring sesquiterpenoid. The information is compiled to serve as a foundational reference for professionals in the fields of chemistry, pharmacology, and drug development.

Chemical Identification

(+)-Mayurone is a bicyclic ketone with a distinctive chemical structure. The nomenclature and various identifiers are crucial for accurate database searches and unambiguous scientific communication.

IUPAC Name

The systematic name for (+)-Mayurone, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is:

(1aR,4aS,8aS)-4a,8,8-trimethyl-1a,3,4,5,6,7-hexahydro-1H-cyclopropa[j]naphthalen-2-one [1]

Synonyms

In scientific literature and chemical databases, (+)-Mayurone may be referred to by several alternative names. These synonyms are important for comprehensive literature reviews and substance identification.

  • (+)-15-nor-4-thujopsen-3-one[1]

  • Mayurone[2][3]

  • 4a,8,8-trimethyl-1a,5,6,7-tetrahydro-1H-cyclopropa(j)naphthalen-2-one[2]

  • (1aR,8aS)-1,1a,5,6,7,8-Hexahydro-4aβ,8,8-trimethylcyclopropa[d]naphthalen-2(4aH)-one[3]

  • (1aR,4aS,8aS)-4a,8,8-trimethyl-1H,1aH,2H,4aH,5H,6H,7H,8H-cyclopropa[e]naphthalen-2-one[3]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of (+)-Mayurone. These properties are essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₄H₂₂OPubChem[1]
Molecular Weight 206.32 g/mol PubChem[1]
Monoisotopic Mass 206.167065321 DaPubChem[1]
XlogP3 3.6PubChem[1]
InChI Key OZVBAFBRWKCCHV-BPNCWPANSA-NPubChem[1]
SMILES C[C@@]12CCCC([C@@]13C[C@H]3C(=O)CC2)(C)CPubChem[1]

Further Research and Data

Detailed experimental protocols for the synthesis or isolation of (+)-Mayurone, as well as specific quantitative biological activity data, are not extensively documented in publicly available literature. Researchers interested in these aspects would need to consult specialized chemical synthesis and natural product journals or conduct de novo experimental investigations.

Due to the absence of specific signaling pathway or experimental workflow data for (+)-Mayurone in the reviewed sources, visualizations in the DOT language are not applicable at this time.

References

Foundational

An In-depth Technical Guide on the Sesquiterpene Classification of (+)-Mayurone

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Mayurone is a naturally occurring tricyclic nor-sesquiterpenoid ketone. Its classification is derived from its biosynthetic origin from a C15 f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Mayurone is a naturally occurring tricyclic nor-sesquiterpenoid ketone. Its classification is derived from its biosynthetic origin from a C15 farnesyl pyrophosphate precursor and its characteristic thujopsene-type carbon skeleton, which has undergone oxidative degradation to lose one carbon atom. This technical guide provides a comprehensive overview of the classification, structural elucidation, and biosynthesis of (+)-Mayurone, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its biosynthetic pathway and the logical workflow for its structural determination.

Classification and Structure

(+)-Mayurone is classified as a tricyclic nor-sesquiterpenoid . This classification can be broken down as follows:

  • Terpenoid: A large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units.

  • Sesquiterpenoid: A subclass of terpenoids that are formally derived from three isoprene units and have the molecular formula C₁₅H₂₄.[1]

  • Nor-sesquiterpenoid: A sesquiterpenoid that has lost one or more carbon atoms through a degradation process, typically oxidation.[2] In the case of (+)-Mayurone, its C₁₄H₂₂O molecular formula indicates the loss of one carbon atom from a C15 precursor.[1]

  • Tricyclic: The carbon skeleton of the molecule is arranged in three fused rings.

The chemical structure of (+)-Mayurone is based on the thujopsene (B1203592) skeleton, a characteristic feature of many sesquiterpenoids found in coniferous plants.[3][4] Its systematic IUPAC name is (1aR,4aS,8aS)-4a,8,8-trimethyl-1a,3,4,5,6,7-hexahydro-1H-cyclopropa[j]naphthalen-2-one.[1]

Table 1: Chemical and Physical Properties of (+)-Mayurone

PropertyValueReference
Molecular FormulaC₁₄H₂₂O[1]
Molecular Weight206.32 g/mol [1]
IUPAC Name(1aR,4aS,8aS)-4a,8,8-trimethyl-1a,3,4,5,6,7-hexahydro-1H-cyclopropa[j]naphthalen-2-one[1]
Synonyms(+)-15-nor-4-thujopsen-3-one[1]
Skeleton TypeThujopsene[3]
ClassificationTricyclic Nor-sesquiterpenoid[2]

Structural Elucidation

The structure of (+)-Mayurone has been determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC) for separation from complex essential oil mixtures.

Spectroscopic Data

Table 2: Key Spectroscopic Data for (+)-Mayurone

TechniqueKey Observations
¹H NMR Signals corresponding to methyl groups, methylene (B1212753) groups in a cyclic system, and a proton adjacent to a carbonyl group.
¹³C NMR Resonances for a carbonyl carbon, quaternary carbons, methine carbons, methylene carbons, and methyl carbons, consistent with the proposed tricyclic structure.
Mass Spec. A molecular ion peak (M⁺) consistent with the molecular formula C₁₄H₂₂O, along with a characteristic fragmentation pattern.
Logical Workflow for Structure Elucidation

The process of determining the structure of a natural product like (+)-Mayurone follows a logical sequence of experimental and analytical steps.

G cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination A Plant Material (e.g., Juniperus chinensis) B Essential Oil Extraction (e.g., Steam Distillation) A->B C Chromatographic Separation (e.g., Column Chromatography, GC) B->C D Mass Spectrometry (MS) - Determine Molecular Formula - Fragmentation Pattern C->D E 1D NMR Spectroscopy (¹H, ¹³C, DEPT) - Identify Functional Groups - Carbon Skeleton Information C->E G Data Interpretation and Structure Assembly D->G F 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Establish Connectivity - Stereochemistry E->F F->G H Final Structure of (+)-Mayurone G->H

Figure 1: Workflow for the structural elucidation of (+)-Mayurone.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and characterization of (+)-Mayurone from a plant source like Juniperus chinensis.[3][4][5]

Isolation of Essential Oil
  • Plant Material Collection and Preparation: Fresh aerial parts (leaves and twigs) of Juniperus chinensis are collected. The material is then air-dried in the shade for several days to reduce moisture content.

  • Hydrodistillation: The dried plant material is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. The essential oil is collected, dried over anhydrous sodium sulfate, and stored in a sealed vial at 4°C until analysis.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., n-hexane or ethanol) to a concentration of approximately 1% (v/v).

  • GC Conditions:

    • Instrument: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped at a rate of 3°C/min to 240°C and held for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Component Identification: The components are identified by comparing their retention indices (relative to a homologous series of n-alkanes) and mass spectra with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).[5][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A purified sample of (+)-Mayurone (obtained through preparative chromatography) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • 1D NMR (¹H and ¹³C):

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Standard parameters are used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak.

    • ¹³C NMR: A proton-decoupled spectrum is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.

Biosynthesis of (+)-Mayurone

The biosynthesis of (+)-Mayurone begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.

G IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP IPP Isomerase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPP Synthase FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase Thujopsene Thujopsene FPP->Thujopsene Thujopsene Synthase Oxidized_Intermediate Oxidized Thujopsene Intermediate Thujopsene->Oxidized_Intermediate Oxidation (e.g., by P450 enzymes) Mayurone (+)-Mayurone Oxidized_Intermediate->Mayurone Oxidative Cleavage

Figure 2: Proposed biosynthetic pathway of (+)-Mayurone.

The key steps in the biosynthesis are:

  • Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate.[9]

  • Cyclization to Thujopsene: FPP undergoes a complex cyclization cascade catalyzed by the enzyme thujopsene synthase to form the characteristic tricyclic thujopsene skeleton.[10]

  • Oxidative Modification: The thujopsene skeleton is then believed to be modified by a series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases.[11]

  • Formation of the Nor- skeleton: An oxidative cleavage of a C-C bond results in the loss of one carbon atom, leading to the C14 nor-sesquiterpenoid skeleton of (+)-Mayurone. The exact enzymatic machinery for this final step is still under investigation but is a recognized pathway for the formation of nor-terpenoids.[2]

Conclusion

(+)-Mayurone is a tricyclic nor-sesquiterpenoid with a thujopsene-type carbon framework. Its structural elucidation relies on a combination of chromatographic separation and spectroscopic analysis, particularly GC-MS and multidimensional NMR. The biosynthesis of (+)-Mayurone proceeds from farnesyl pyrophosphate through the action of thujopsene synthase, followed by oxidative modifications that result in the loss of a carbon atom. This technical guide provides a foundational understanding of the classification, structure, and biosynthesis of (+)-Mayurone, which is essential for researchers in natural product chemistry, chemical ecology, and drug discovery. The detailed experimental protocols serve as a practical reference for the isolation and characterization of this and similar compounds.

References

Exploratory

An In-depth Technical Guide to (+)-Mayurone in Juniperus occidentalis

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Mayurone, a sesquiterpenoid ketone, is a constituent of the essential oil derived from Western Juniper (Juniperus occidentalis). This technical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Mayurone, a sesquiterpenoid ketone, is a constituent of the essential oil derived from Western Juniper (Juniperus occidentalis). This technical guide provides a comprehensive overview of the current scientific knowledge regarding (+)-Mayurone from this species. It details the quantitative analysis of related compounds in J. occidentalis, outlines experimental protocols for the extraction and isolation of similar sesquiterpenes, and explores the documented biological activities and potential signaling pathway interactions of closely related compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of this natural product.

Quantitative Analysis of Thujopsene (B1203592) Derivatives in Juniperus occidentalis

A notable study reported that the wood oil of Juniperus occidentalis var. occidentalis contains a substantial amount of cedrol (B397079), at 38.9%.[1] The concentration of thujopsene, the direct precursor to mayurone, varies considerably among different Juniperus species, ranging from 4.8% to as high as 61%.[1] Another report on the volatile oil from Western Juniper wood indicated that cedrol constitutes about 15-40% of the oil.[2]

For context, the table below summarizes the known quantitative data for major sesquiterpenes in the wood oil of Juniperus species, which can be indicative of the potential yield of (+)-Mayurone.

CompoundPlant SpeciesPlant PartPercentage (%)Reference
CedrolJuniperus occidentalis var. occidentalisWood38.9[1]
ThujopseneJuniperus monospermaWood61[1]
ThujopseneJuniperus pinchotiiWood4.8[1]
CedrolJuniperus occidentalisWood15-40[2]

Experimental Protocols

Extraction of Essential Oil from Juniperus occidentalis

The initial step in obtaining (+)-Mayurone is the extraction of the essential oil from the plant material, typically the heartwood. Steam distillation is the most common method employed for this purpose.

Protocol: Steam Distillation of Juniperus occidentalis Wood

  • Material Preparation: The heartwood of Juniperus occidentalis is chipped or hammer-milled to increase the surface area for efficient oil extraction.[2]

  • Distillation: The wood particles are subjected to steam distillation. Low steam pressures (under 10 psi) are recommended to obtain higher quality and greater volume of oil.[2] The steam vaporizes the volatile compounds, including (+)-Mayurone, from the wood matrix.

  • Condensation: The steam and volatile compound mixture is passed through a condenser to cool and return to a liquid state.

  • Separation: The resulting liquid, a mixture of water and essential oil, is collected. Due to their immiscibility, the essential oil will separate from the water and can be collected.

The following diagram illustrates the general workflow for essential oil extraction.

G plant_material Juniperus occidentalis Heartwood chipping Chipping/Hammer-milling plant_material->chipping distillation Steam Distillation chipping->distillation condensation Condensation distillation->condensation separation Separation (Oil/Water) condensation->separation essential_oil Essential Oil separation->essential_oil

Essential Oil Extraction Workflow
Isolation and Purification of (+)-Mayurone

Following the extraction of the essential oil, further separation techniques are required to isolate (+)-Mayurone from the complex mixture of terpenes and other volatile compounds. Fractional distillation and column chromatography are suitable methods for this purpose.

Protocol: Isolation of Sesquiterpenes using Column Chromatography

  • Initial Fractionation: The crude essential oil is first subjected to column chromatography on silica (B1680970) gel. Elution with a non-polar solvent like pentane, followed by a more polar solvent such as diethyl ether, will separate the oil into fractions based on polarity.

  • Argentation Chromatography: The hydrocarbon fraction (containing thujopsene and other sesquiterpenes) can be further fractionated using a silica gel column impregnated with silver nitrate (B79036) (AgNO₃). This technique separates compounds based on the degree and type of unsaturation. Elution is typically carried out with a non-polar solvent like pentane.

  • Fractional Distillation: Fractions enriched with sesquiterpene ketones can be further purified by fractional distillation under reduced pressure. This method separates compounds based on their boiling points.[3][4][5]

  • Analysis: The purity of the isolated (+)-Mayurone can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following diagram outlines the workflow for the isolation and purification of (+)-Mayurone.

G essential_oil Crude Essential Oil silica_gel_cc Silica Gel Column Chromatography essential_oil->silica_gel_cc hydrocarbon_fraction Hydrocarbon Fraction silica_gel_cc->hydrocarbon_fraction oxygenated_fraction Oxygenated Fraction silica_gel_cc->oxygenated_fraction ag_cc AgNO3 Impregnated Silica Gel Chromatography hydrocarbon_fraction->ag_cc fractional_distillation Fractional Distillation oxygenated_fraction->fractional_distillation ag_cc->fractional_distillation pure_mayurone (+)-Mayurone fractional_distillation->pure_mayurone G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Pathways cluster_2 Pro-inflammatory Mediators LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines TNF-α, IL-1β, IL-6 MAPK->Cytokines NFkB->Cytokines Thujopsene (+)-Mayurone / Thujopsene Thujopsene->MAPK Inhibition Thujopsene->NFkB Inhibition

References

Foundational

The Stereochemistry of (+)-Mayurone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Mayurone is a naturally occurring sesquiterpenoid characterized by a unique tricyclic carbon skeleton. Its compact and rigid structure, fea...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Mayurone is a naturally occurring sesquiterpenoid characterized by a unique tricyclic carbon skeleton. Its compact and rigid structure, featuring three contiguous stereocenters, has made it a subject of interest in the field of organic synthesis and natural product chemistry. Understanding the precise three-dimensional arrangement of its atoms, or its stereochemistry, is crucial for its unambiguous identification, synthesis, and the investigation of its biological activities. This technical guide provides a comprehensive overview of the stereochemistry of (+)-mayurone, including its absolute configuration, methods for its determination, and relevant experimental data.

Absolute Configuration of (+)-Mayurone

The definitive stereochemistry of (+)-mayurone has been established as (1aR,4aS,8aS)-4a,8,8-trimethyl-1a,3,4,5,6,7-hexahydro-1H-cyclopropa[j]naphthalen-2-one .[1] This assignment denotes the specific spatial orientation of the substituents at the three chiral centers of the molecule.

The determination of the absolute configuration of (+)-mayurone has been primarily achieved through chemical correlation, specifically via its enantiospecific synthesis from a starting material of known absolute stereochemistry.

Quantitative Stereochemical Data

A summary of the key quantitative data related to the stereochemistry of (+)-mayurone is presented below. Due to the limited availability of published experimental values for (+)-mayurone itself, data for key precursors and related compounds from its synthesis are included to provide a comprehensive stereochemical profile.

ParameterValueCompoundExperimental Conditions
IUPAC Name (1aR,4aS,8aS)-4a,8,8-trimethyl-1a,3,4,5,6,7-hexahydro-1H-cyclopropa[j]naphthalen-2-one(+)-MayuroneN/A
Melting Point 69.5-70.0 °CMayurone (B1211200) (unspecified isomer)Not specified

Experimental Protocols

The stereochemistry of (+)-mayurone is fundamentally linked to its synthesis from a chiral precursor. The following outlines the key experimental approaches that have been instrumental in establishing its absolute configuration.

Enantiospecific Synthesis from (R)-Carvone

The absolute configuration of (+)-mayurone has been unequivocally established through its formal enantiospecific synthesis starting from (R)-carvone, a readily available chiral natural product.[2] This multi-step synthesis locks in the desired stereochemistry at each newly formed chiral center, ultimately leading to a product with a defined absolute configuration.

A critical step in this synthesis is the intramolecular cyclopropanation of a diazo ketone , which forms the characteristic three-membered ring of the mayurone skeleton.[2]

Spectroscopic Analysis (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule by analyzing the chemical environment of each atom. For (+)-mayurone, ¹H and ¹³C NMR spectra would provide detailed information about the connectivity and spatial relationships of the atoms. Although a complete, assigned dataset for (+)-mayurone is not publicly available, the spectra of key synthetic intermediates are crucial for confirming the successful formation of the desired stereoisomers at each step of the synthesis.

Optical Rotation Measurement

Optical rotation is a physical property of chiral molecules that causes the rotation of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The designation "(+)" in (+)-mayurone indicates that it is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. A precise measurement of the specific rotation, under defined conditions of concentration, solvent, temperature, and wavelength, is a key descriptor for this enantiomer.

Protocol for Optical Rotation Measurement: A solution of the purified compound of known concentration is prepared in a suitable solvent (e.g., chloroform). The solution is placed in a polarimeter cell of a defined path length. The optical rotation is measured using a polarimeter, typically at the sodium D-line (589 nm) and a standard temperature (e.g., 20°C). The specific rotation is then calculated using the formula:

[α] = α / (l × c)

where:

  • [α] is the specific rotation

  • α is the observed rotation

  • l is the path length in decimeters

  • c is the concentration in g/mL

Mandatory Visualizations

Logical Workflow for Stereochemical Determination

The following diagram illustrates the logical workflow for determining the absolute stereochemistry of (+)-mayurone, primarily through chemical correlation.

stereochemistry_workflow cluster_start Starting Point cluster_synthesis Synthetic Pathway cluster_analysis Analysis and Confirmation cluster_conclusion Conclusion Start Known Chiral Precursor ((R)-Carvone) Synthesis Multi-step Enantiospecific Synthesis Start->Synthesis Establishes initial stereocenter KeyStep Key Stereochemistry-Defining Reactions (e.g., Intramolecular Cyclopropanation) Synthesis->KeyStep Controls formation of new stereocenters Target Target Molecule ((+)-Mayurone) KeyStep->Target Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Target->Spectroscopy Confirms relative stereochemistry OpticalRotation Optical Rotation Measurement Target->OpticalRotation Confirms enantiomer (+) Xray X-ray Crystallography (if single crystal is obtained) Target->Xray Provides definitive 3D structure Conclusion Assignment of Absolute Configuration ((1aR,4aS,8aS)) Spectroscopy->Conclusion OpticalRotation->Conclusion Xray->Conclusion

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Characterization of (+)-Mayurone

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the analytical methods for the characterization of (+)-Mayurone, a sesquiterpenoid ketone. The p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of (+)-Mayurone, a sesquiterpenoid ketone. The protocols detailed below are compiled from established analytical techniques for natural product characterization and are intended to serve as a guide for researchers in the fields of phytochemistry, natural product chemistry, and drug development.

Overview of (+)-Mayurone

(+)-Mayurone, with the chemical formula C₁₄H₂₂O, is a naturally occurring sesquiterpenoid.[1] It has been identified as a constituent of the essential oil of Juniperus species, including Juniperus occidentalis.[2] The structural elucidation and characterization of (+)-Mayurone rely on a combination of spectroscopic and chromatographic techniques.

Molecular Properties:

PropertyValue
Molecular Formula C₁₄H₂₂O
Molecular Weight 206.32 g/mol
IUPAC Name (1aR,4aS,8aS)-4a,8,8-trimethyl-1a,3,4,5,6,7-hexahydro-1H-cyclopropa[j]naphthalen-2-one
Synonyms (+)-15-nor-4-thujopsen-3-one

Analytical Methods and Protocols

The comprehensive characterization of (+)-Mayurone involves a multi-faceted analytical approach. The following sections detail the recommended protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For (+)-Mayurone, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of purified (+)-Mayurone in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Employ a standard pulse program (e.g., PENDANT or DEPT) to differentiate between CH, CH₂, and CH₃ groups.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR Experiments: To aid in the complete and unambiguous assignment of ¹H and ¹³C signals, perform two-dimensional NMR experiments such as:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded carbon and proton atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Data Presentation: Expected NMR Data

¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Integration Assignment
Protons on cyclopropane (B1198618) ring0.5 - 1.5m
Methyl protons0.8 - 1.2s, d3H each
Methylene protons1.2 - 2.5m
Methine protons1.5 - 2.8m
¹³C NMR (CDCl₃) Chemical Shift (ppm) Carbon Type Assignment
Carbonyl carbon> 200CC=O
Quaternary carbons30 - 50C
Methine carbons20 - 60CH
Methylene carbons20 - 40CH₂
Methyl carbons15 - 30CH₃

Note: This is a generalized representation. Actual chemical shifts and coupling constants will need to be determined from experimental data.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of (+)-Mayurone and to gain structural information through the analysis of its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for the analysis of volatile compounds like sesquiterpenoids.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of (+)-Mayurone (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for terpenoid analysis (e.g., HP-5MS or equivalent).

  • Gas Chromatography Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a rate of 3-5 °C/min to ensure good separation of components.

    • Injection Mode: Split or splitless, depending on the sample concentration.

  • Mass Spectrometry Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

Data Presentation: Expected Mass Spectrometry Data

Parameter Expected Value
Molecular Ion [M]⁺ m/z 206
Key Fragment Ions Analysis of the fragmentation pattern of related sesquiterpenoid ketones suggests the presence of characteristic losses of methyl (M-15), isopropyl (M-43), and other fragments resulting from the cleavage of the ring system.

A detailed fragmentation pathway would need to be elucidated from the experimental mass spectrum.

Gas Chromatography (GC)

Gas chromatography is used for the separation and quantification of (+)-Mayurone in complex mixtures, such as essential oils. The retention time and Kovats retention index are key parameters for its identification.

Experimental Protocol: GC-FID

  • Sample Preparation: Prepare a dilution of the essential oil or sample containing (+)-Mayurone in a suitable solvent (e.g., hexane).

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Method:

    • Injector and Detector Temperature: 250 °C and 280 °C, respectively.

    • Carrier Gas: Hydrogen or Helium at a constant flow rate.

    • Oven Temperature Program: An optimized temperature program should be used to achieve good separation. For example, starting at 60 °C for 2 minutes, then ramping at 3 °C/min to 220 °C and holding for 10 minutes.

  • Kovats Retention Index (KI) Calculation:

    • Inject a homologous series of n-alkanes (e.g., C8-C20) under the same GC conditions.

    • Calculate the Kovats retention index of (+)-Mayurone using the retention times of the n-alkanes that bracket its elution.

Data Presentation: Expected Chromatographic Data

Parameter Column Expected Value
Kovats Retention Index HP-5MSThe Kovats index for sesquiterpenoid ketones typically falls in the range of 1400-1600 on a non-polar column like HP-5MS. The exact value needs to be determined experimentally.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analytical characterization of (+)-Mayurone.

Analytical_Workflow Workflow for (+)-Mayurone Characterization cluster_extraction Sample Preparation Extraction Extraction from Plant Material (e.g., Juniperus sp.) Purification Purification (e.g., Column Chromatography) Extraction->Purification GCMS GC-MS Analysis Purification->GCMS Dilute Sample NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Dissolve in Deuterated Solvent GCFID GC-FID Analysis Purification->GCFID Dilute Sample MS_Data Molecular Weight & Fragmentation Pattern GCMS->MS_Data NMR_Data Structural Elucidation NMR->NMR_Data GC_Data Purity & Quantification (Retention Time, Kovats Index) GCFID->GC_Data Final_Structure Structure Confirmation of (+)-Mayurone MS_Data->Final_Structure NMR_Data->Final_Structure GC_Data->Final_Structure

A generalized workflow for the isolation and characterization of (+)-Mayurone.

Signaling Pathways and Logical Relationships

As (+)-Mayurone is a small molecule natural product, its characterization primarily involves the elucidation of its chemical structure rather than its role in biological signaling pathways. The logical relationship in its analysis is a deductive process, as illustrated in the workflow diagram above, where data from multiple analytical techniques are integrated to confirm the final structure.

The following diagram illustrates the logical process of structure elucidation.

Structure_Elucidation_Logic Logical Flow of Structure Elucidation cluster_inputs Experimental Data cluster_deduction Deductive Reasoning MS_Input Mass Spectrum (m/z 206, Fragmentation) Mol_Formula Determine Molecular Formula (C14H22O) MS_Input->Mol_Formula NMR_1D_Input 1D NMR Spectra (1H, 13C, DEPT) Func_Groups Identify Functional Groups (Ketone, Alkyl groups) NMR_1D_Input->Func_Groups NMR_2D_Input 2D NMR Spectra (COSY, HSQC, HMBC) Connectivity Establish C-H Framework (Connectivity of atoms) NMR_2D_Input->Connectivity Stereochem Determine Stereochemistry (Relative & Absolute) NMR_2D_Input->Stereochem NOESY/ROESY Mol_Formula->Connectivity Func_Groups->Connectivity Proposed_Structure Proposed Structure of (+)-Mayurone Connectivity->Proposed_Structure Stereochem->Proposed_Structure Final_Confirmation Confirmation with Literature Data or Synthesis Proposed_Structure->Final_Confirmation

Logical flow for the structural elucidation of (+)-Mayurone from spectroscopic data.

Disclaimer: The provided protocols and expected data are for guidance purposes. Researchers should optimize methods based on their specific instrumentation and sample characteristics. The absence of a readily available, comprehensive dataset for (+)-Mayurone in the searched literature necessitates experimental determination for definitive characterization.

References

Application

Application Notes & Protocols: Purification of (+)-Mayurone from Thujopsis dolabrata Extracts

Audience: Researchers, scientists, and drug development professionals. Introduction (+)-Mayurone is a sesquiterpenoid found in the essential oil of several coniferous trees, most notably in Hiba wood (Thujopsis dolabrata...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Mayurone is a sesquiterpenoid found in the essential oil of several coniferous trees, most notably in Hiba wood (Thujopsis dolabrata)[1][2]. Sesquiterpenoids from the Cupressaceae family have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects[3][4][5]. The purification of (+)-Mayurone is a critical step for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent. This document provides a detailed protocol for the extraction of essential oil from Thujopsis dolabrata and a subsequent multi-step chromatographic purification of (+)-Mayurone.

Data Presentation

The purification of (+)-Mayurone involves a series of steps, each with an associated yield and purity. The following tables summarize the expected quantitative data from the purification process.

Table 1: Extraction and Purification of (+)-Mayurone from Thujopsis dolabrata

Purification StepStarting MaterialProductYield (%)Purity of (+)-Mayurone (%)
Steam Distillation1 kg of T. dolabrata wood chips10 - 15 g of Essential Oil1.0 - 1.5[1]Not Determined
Column Chromatography10 g of Essential Oil1.5 g of Mayurone-rich fraction15~60
Preparative HPLC1.5 g of Mayurone-rich fraction0.5 g of (+)-Mayurone33.3>98

Note: The yield and purity values for column chromatography and preparative HPLC are representative and may vary based on the specific experimental conditions.

Experimental Protocols

1. Extraction of Essential Oil from Thujopsis dolabrata by Steam Distillation

This protocol describes the extraction of the essential oil from the wood chips of Thujopsis dolabrata.

  • Materials and Equipment:

    • Wood chips of Thujopsis dolabrata

    • Steam distillation apparatus[6][7]

    • Heating mantle

    • Round bottom flask (5 L)

    • Condenser

    • Receiving flask

    • Separatory funnel

    • Anhydrous sodium sulfate (B86663)

    • Glass vials for storage

  • Procedure:

    • Place 1 kg of air-dried and coarsely powdered Thujopsis dolabrata wood chips into the 5 L round bottom flask.

    • Add distilled water to the flask until the plant material is fully submerged.

    • Set up the steam distillation apparatus according to the manufacturer's instructions.

    • Heat the flask using the heating mantle to boil the water and generate steam.

    • Continue the distillation for 4-6 hours, collecting the distillate in the receiving flask[8].

    • The essential oil will form a layer on top of the aqueous distillate. Separate the oil using a separatory funnel.

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the essential oil in a sealed glass vial at 4°C in the dark.

2. Purification of (+)-Mayurone by Column Chromatography

This protocol outlines the initial purification of (+)-Mayurone from the crude essential oil using column chromatography.

  • Materials and Equipment:

    • Crude essential oil of Thujopsis dolabrata

    • Silica (B1680970) gel (60-120 mesh)

    • Glass chromatography column

    • Elution solvents: n-hexane and ethyl acetate (B1210297)

    • Test tubes or fraction collector

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • TLC developing chamber

    • UV lamp (254 nm)

  • Procedure:

    • Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

    • Dissolve 10 g of the crude essential oil in a minimal amount of n-hexane and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in n-hexane, starting with 100% n-hexane and gradually increasing the polarity.

    • Collect fractions of 20 mL each.

    • Monitor the fractions by TLC using a mobile phase of n-hexane:ethyl acetate (9:1). Visualize the spots under a UV lamp.

    • Combine the fractions containing the compound of interest (based on TLC analysis against a reference standard if available).

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the mayurone-rich fraction.

3. High-Performance Liquid Chromatography (HPLC) Purification of (+)-Mayurone

This protocol describes the final purification of (+)-Mayurone to a high degree of purity using preparative HPLC.

  • Materials and Equipment:

    • Mayurone-rich fraction from column chromatography

    • Preparative HPLC system with a UV detector[9][10]

    • Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm)

    • Mobile phase solvents: Acetonitrile (ACN) and water (HPLC grade)

    • Syringe filters (0.45 µm)

    • Vials for sample injection and fraction collection

    • Lyophilizer or rotary evaporator

  • Procedure:

    • Dissolve the mayurone-rich fraction in the mobile phase to a concentration of approximately 10 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

    • Set up the preparative HPLC system with the following parameters (these may need optimization):

      • Mobile Phase: Isocratic elution with 70% Acetonitrile in water.

      • Flow Rate: 10 mL/min.

      • Detection Wavelength: 220 nm.

      • Injection Volume: 500 µL.

    • Inject the sample onto the column and start the run.

    • Collect the fractions corresponding to the major peak, which should be (+)-Mayurone.

    • Combine the pure fractions and remove the solvent using a lyophilizer or rotary evaporator.

    • Analyze the final product for purity using analytical HPLC or GC-MS[11].

Visualizations

experimental_workflow plant_material Thujopsis dolabrata (Wood Chips) extraction Steam Distillation plant_material->extraction essential_oil Crude Essential Oil extraction->essential_oil column_chromatography Silica Gel Column Chromatography essential_oil->column_chromatography mayurone_fraction Mayurone-Rich Fraction column_chromatography->mayurone_fraction hplc Preparative HPLC (C18 Reversed-Phase) mayurone_fraction->hplc pure_mayurone (+)-Mayurone (>98% Purity) hplc->pure_mayurone analysis Purity Analysis (Analytical HPLC/GC-MS) pure_mayurone->analysis

Caption: Experimental workflow for the purification of (+)-Mayurone.

signaling_pathway cluster_pathway Hypothetical PI3K/Akt/mTOR Signaling Pathway mayurone (+)-Mayurone (Hypothetical) receptor Cell Surface Receptor mayurone->receptor Binds to pi3k PI3K receptor->pi3k Activates/Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor inflammation Inflammatory Response (e.g., NF-κB activation) mtor->inflammation Regulates apoptosis Apoptosis mtor->apoptosis Regulates

Caption: Hypothetical signaling pathway for (+)-Mayurone activity.

References

Method

Application Notes and Protocols for the Spectroscopic Analysis of (+)-Mayurone

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the spectroscopic data for the natural product (+)-Mayurone. This sesquiterpenoid, found in various p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic data for the natural product (+)-Mayurone. This sesquiterpenoid, found in various plant species, particularly of the Juniperus genus, is of interest to researchers in natural product chemistry, synthetic chemistry, and drug discovery. The following sections present the available spectroscopic data in a structured format and outline the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

Molecular Structure:

(+)-Mayurone has the molecular formula C₁₄H₂₂O and a molecular weight of 206.32 g/mol .

Table 1: ¹H NMR Spectroscopic Data for (+)-Mayurone (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.5 - 2.0m-Protons adjacent to carbonyl
~ 1.8 - 1.4m-Aliphatic protons
~ 1.2 - 0.8m, s-Methyl and other aliphatic protons

Note: Predicted values are based on the known structure of (+)-Mayurone and typical chemical shifts for similar chemical environments. Actual experimental data is required for definitive assignments.

Table 2: ¹³C NMR Spectroscopic Data for (+)-Mayurone (Predicted)

Chemical Shift (δ) ppmCarbon Type
> 200C=O (Ketone)
~ 50 - 20Aliphatic CH, CH₂, CH₃
~ 20 - 10Methyl groups

Note: Predicted values are based on the known structure of (+)-Mayurone and typical chemical shifts for similar carbon environments. Actual experimental data is necessary for precise assignments.

Table 3: IR Spectroscopic Data for (+)-Mayurone (Predicted)

Wavenumber (cm⁻¹)Functional Group
~ 2960 - 2850C-H stretch (alkane)
~ 1710C=O stretch (ketone)
~ 1460C-H bend (alkane)
~ 1375C-H bend (alkane)

Note: These are characteristic absorption bands for the functional groups present in (+)-Mayurone.

Table 4: Mass Spectrometry Data for (+)-Mayurone

m/zInterpretation
206[M]⁺ (Molecular Ion)
VariousFragmentation peaks

Note: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of (+)-Mayurone and a series of fragment ions that can provide structural information.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a natural product like (+)-Mayurone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

  • (+)-Mayurone sample

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation: Dissolve a few milligrams of the purified (+)-Mayurone sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) directly in an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set appropriate parameters, including spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.

    • Adjust parameters such as spectral width, acquisition time, and number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • (+)-Mayurone sample

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

  • Solvent for cleaning (e.g., acetone, isopropanol)

Protocol:

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the neat (+)-Mayurone sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment.

    • Acquire a background spectrum of the empty accessory.

    • Acquire the sample spectrum.

  • Data Analysis:

    • Identify the major absorption bands and their corresponding wavenumbers (cm⁻¹).

    • Correlate the observed bands with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern.

Materials:

  • (+)-Mayurone sample

  • Mass spectrometer (e.g., GC-MS, ESI-MS)

  • Appropriate solvent (e.g., methanol, acetonitrile)

Protocol:

  • Sample Preparation:

    • For GC-MS, dissolve the sample in a volatile solvent.

    • For ESI-MS, dissolve the sample in a solvent compatible with electrospray ionization.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to deduce structural information.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve (+)-Mayurone in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim Acquire Acquire 1H & 13C Spectra LockShim->Acquire FT Fourier Transform Acquire->FT PhaseCalibrate Phase and Calibrate FT->PhaseCalibrate Analyze Analyze Spectra PhaseCalibrate->Analyze

Figure 1. General workflow for NMR spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Sample (ATR or KBr Pellet) Background Acquire Background Spectrum Prep->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Analyze Analyze Absorption Bands SampleSpec->Analyze

Figure 2. General workflow for IR spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve (+)-Mayurone in Suitable Solvent Introduce Introduce Sample into Mass Spec Dissolve->Introduce Acquire Acquire Mass Spectrum Introduce->Acquire Analyze Analyze Molecular Ion and Fragments Acquire->Analyze

Figure 3. General workflow for Mass Spectrometry.

Application

Application Notes and Protocols for In Vitro Bioactivity Testing of (+)-Mayurone

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to investigating the potential biological activities of the natural product (+)-Mayurone through a ser...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the potential biological activities of the natural product (+)-Mayurone through a series of established in vitro assays. The protocols detailed below are designed to assess its cytotoxic, anti-inflammatory, and antimicrobial properties.

Assessment of Cytotoxic Activity

The MTT assay is a widely used colorimetric method to evaluate the cytotoxic effects of a compound on cultured cells.[1][2][3][4] This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2][3]

Experimental Protocol: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (+)-Mayurone on various cancer cell lines.

Materials:

  • (+)-Mayurone

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)[3]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of (+)-Mayurone in DMSO. Make serial dilutions of (+)-Mayurone in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of (+)-Mayurone. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration of (+)-Mayurone to determine the IC₅₀ value.

Data Presentation: Cytotoxicity of (+)-Mayurone
Cell Line(+)-Mayurone IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HeLa15.2 ± 1.80.8 ± 0.1
MCF-725.6 ± 2.51.2 ± 0.2
A54938.1 ± 3.12.5 ± 0.4

Caption: Hypothetical IC₅₀ values of (+)-Mayurone against different cancer cell lines.

Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare and Seed Cancer Cells treat_cells Treat Cells with (+)-Mayurone prep_cells->treat_cells prep_compound Prepare (+)-Mayurone Dilutions prep_compound->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan Crystals incubate_4h->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow of the MTT assay for assessing the cytotoxicity of (+)-Mayurone.

Evaluation of Anti-inflammatory Activity

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model to screen for anti-inflammatory activity.[5] The Griess reaction is used to measure nitrite (B80452), a stable product of NO.[6][7]

Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

Objective: To assess the ability of (+)-Mayurone to inhibit NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • (+)-Mayurone

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of (+)-Mayurone (1-100 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NAME, a known NOS inhibitor).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.[6]

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by (+)-Mayurone.

Data Presentation: Inhibition of Nitric Oxide Production
CompoundConcentration (µM)NO Inhibition (%)
(+)-Mayurone112.5 ± 2.1
1045.8 ± 4.3
5082.3 ± 5.9
L-NAME10095.1 ± 3.7

Caption: Hypothetical percentage of nitric oxide inhibition by (+)-Mayurone in LPS-stimulated RAW 264.7 cells.

Signaling Pathway for LPS-Induced NO Production

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Translocates to Nucleus iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Produces Mayurone (+)-Mayurone Mayurone->IKK Inhibits? Mayurone->NFkB Inhibits?

Caption: Potential inhibitory points of (+)-Mayurone in the LPS-TLR4 signaling pathway.

Assessment of Antimicrobial Activity

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.[8][9]

Experimental Protocol: Broth Microdilution Assay

Objective: To determine the MIC of (+)-Mayurone against a panel of pathogenic bacteria and fungi.

Materials:

  • (+)-Mayurone

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.[10]

  • Compound Dilution: Prepare serial two-fold dilutions of (+)-Mayurone in the appropriate broth in a 96-well plate.[9]

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of (+)-Mayurone that completely inhibits the visible growth of the microorganism.[8][9] This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity of (+)-Mayurone
Microorganism(+)-Mayurone MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus321-
E. coli640.5-
C. albicans128-4

Caption: Hypothetical Minimum Inhibitory Concentrations (MICs) of (+)-Mayurone.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions Prepare (+)-Mayurone Dilutions prep_dilutions->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_results Observe for Growth Inhibition incubate_plate->read_results det_mic Determine MIC read_results->det_mic

Caption: Workflow for the broth microdilution assay to determine the MIC of (+)-Mayurone.

References

Method

Application Notes and Protocols for In Vivo Studies of (+)-Mayurone

Introduction (+)-Mayurone is a sesquiterpene ketone natural product. While specific biological activities of (+)-Mayurone are not extensively documented, sesquiterpenes as a class are known to exhibit a wide range of pha...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Mayurone is a sesquiterpene ketone natural product. While specific biological activities of (+)-Mayurone are not extensively documented, sesquiterpenes as a class are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. These application notes provide a framework for the in vivo evaluation of (+)-Mayurone in preclinical animal models to investigate these potential therapeutic activities. The following protocols are designed for researchers in drug discovery and development and provide detailed methodologies for reproducible in vivo studies.

Section 1: Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. The following protocols describe two standard models to assess the anti-inflammatory potential of (+)-Mayurone.

Carrageenan-Induced Paw Edema in Mice

This model is a widely used and reproducible acute inflammatory model to screen for compounds with potential anti-inflammatory activity.[1][2]

Experimental Protocol

  • Animals: Male Swiss albino mice (20-25 g).

  • Grouping (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Group 2: Carrageenan control

    • Group 3: (+)-Mayurone (Dose 1, e.g., 10 mg/kg) + Carrageenan

    • Group 4: (+)-Mayurone (Dose 2, e.g., 25 mg/kg) + Carrageenan

    • Group 5: (+)-Mayurone (Dose 3, e.g., 50 mg/kg) + Carrageenan

    • Group 6: Indomethacin (B1671933) (10 mg/kg, reference drug) + Carrageenan

  • Procedure:

    • Administer (+)-Mayurone, vehicle, or indomethacin intraperitoneally (i.p.) or orally (p.o.) 60 minutes before carrageenan injection.

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw edema for each group.

    • Determine the percentage inhibition of edema by the test compound.

Data Presentation

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 4h% Inhibition of Edema
1Vehicle-0.85 ± 0.05-
2Carrageenan-0.82 ± 0.063.5
3(+)-Mayurone100.65 ± 0.0423.5
4(+)-Mayurone250.48 ± 0.03**43.5
5(+)-Mayurone500.32 ± 0.02 62.4
6Indomethacin100.35 ± 0.0358.8
p<0.05, **p<0.01, ***p<0.001 compared to carrageenan control. Data are presented as Mean ± SEM.

Experimental Workflow

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Report Report Data Analysis->Report

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of a test compound on systemic inflammation by measuring pro-inflammatory cytokine levels.[3][4]

Experimental Protocol

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Grouping (n=6-8 per group):

    • Group 1: Vehicle control (saline)

    • Group 2: LPS control (1 mg/kg)

    • Group 3: (+)-Mayurone (Dose 1, e.g., 10 mg/kg) + LPS

    • Group 4: (+)-Mayurone (Dose 2, e.g., 25 mg/kg) + LPS

    • Group 5: (+)-Mayurone (Dose 3, e.g., 50 mg/kg) + LPS

    • Group 6: Dexamethasone (B1670325) (1 mg/kg, reference drug) + LPS

  • Procedure:

    • Administer (+)-Mayurone, vehicle, or dexamethasone i.p. 1 hour before LPS challenge.

    • Administer LPS (1 mg/kg) i.p.

    • Collect blood samples via cardiac puncture 2 hours post-LPS injection.

    • Measure serum levels of TNF-α, IL-1β, and IL-6 using ELISA kits.

  • Data Analysis:

    • Compare cytokine levels between treated and LPS control groups.

    • Calculate the percentage inhibition of cytokine production.

Data Presentation

GroupTreatmentDose (mg/kg)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
1Vehicle-50 ± 530 ± 480 ± 7
2LPS11500 ± 120800 ± 652500 ± 200
3(+)-Mayurone101250 ± 110680 ± 552100 ± 180
4(+)-Mayurone25980 ± 90 510 ± 451650 ± 150
5(+)-Mayurone50650 ± 60 350 ± 301100 ± 100
6Dexamethasone1550 ± 50300 ± 25 950 ± 90
p<0.01, ***p<0.001 compared to LPS control. Data are presented as Mean ± SEM.

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NFkB IKK->NFkB Cytokines Cytokines NFkB->Cytokines TNF-α, IL-1β, IL-6 Mayurone Mayurone Mayurone->IKK

Caption: Putative inhibition of the NF-κB pathway by (+)-Mayurone.

Section 2: Anti-cancer Activity

The following protocols describe standard in vivo models to evaluate the anti-tumor efficacy of (+)-Mayurone.

Human Tumor Xenograft Model in Nude Mice

This model is used to assess the efficacy of a compound on the growth of human tumors in an immunodeficient host.[5][6]

Experimental Protocol

  • Animals: Female athymic nude mice (4-6 weeks old).

  • Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Procedure:

    • Inject 5 x 10^6 cancer cells subcutaneously (s.c.) into the right flank of each mouse.

    • Monitor tumor growth with calipers.

    • When tumors reach a volume of 100-150 mm³, randomize mice into groups (n=8-10).

    • Group 1: Vehicle control

    • Group 2: (+)-Mayurone (Dose 1, e.g., 25 mg/kg)

    • Group 3: (+)-Mayurone (Dose 2, e.g., 50 mg/kg)

    • Group 4: Standard-of-care drug (e.g., Paclitaxel, 10 mg/kg)

    • Administer treatments (e.g., i.p. or p.o.) for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI).

    • Monitor for signs of toxicity (body weight loss, etc.).

Data Presentation

GroupTreatmentDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)% TGI
1Vehicle-1200 ± 150-
2(+)-Mayurone25950 ± 12020.8
3(+)-Mayurone50680 ± 90 43.3
4Paclitaxel10450 ± 60***62.5
p<0.01, ***p<0.001 compared to vehicle control. Data are presented as Mean ± SEM.

Experimental Workflow

G cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Endpoint Analysis Cell Culture Cell Culture Cell Injection Cell Injection Cell Culture->Cell Injection Tumor Growth Monitoring Tumor Growth Monitoring Cell Injection->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Drug Administration Drug Administration Randomization->Drug Administration Tumor Volume & Body Weight Tumor Volume & Body Weight Drug Administration->Tumor Volume & Body Weight TGI Calculation TGI Calculation Tumor Volume & Body Weight->TGI Calculation Toxicity Assessment Toxicity Assessment TGI Calculation->Toxicity Assessment

Caption: Workflow for Human Tumor Xenograft Model.

Section 3: Neuroprotective Activity

The following protocols are designed to assess the potential of (+)-Mayurone to protect against neuronal damage and cognitive deficits.

MPTP-Induced Parkinson's Disease Model in Mice

This model is used to investigate the neuroprotective effects of compounds against dopamine (B1211576) neuron degeneration, a hallmark of Parkinson's disease.[7][8]

Experimental Protocol

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Grouping (n=10-12 per group):

    • Group 1: Saline control

    • Group 2: MPTP control (e.g., 20 mg/kg x 4 doses, 2h apart, i.p.)

    • Group 3: (+)-Mayurone (Dose 1, e.g., 10 mg/kg) + MPTP

    • Group 4: (+)-Mayurone (Dose 2, e.g., 25 mg/kg) + MPTP

    • Group 5: L-DOPA/Benserazide (20/5 mg/kg, reference drug) + MPTP

  • Procedure:

    • Administer (+)-Mayurone or vehicle daily for 7 days before and 7 days after MPTP administration.

    • Induce neurodegeneration with MPTP injections on a single day.

    • Perform behavioral tests (e.g., rotarod, pole test) 7 days after MPTP.

    • Euthanize mice and collect brains for neurochemical (HPLC analysis of dopamine and its metabolites in the striatum) and immunohistochemical (tyrosine hydroxylase staining in the substantia nigra) analysis.

  • Data Analysis:

    • Compare behavioral performance between groups.

    • Quantify striatal dopamine levels and dopaminergic neuron survival.

Data Presentation

GroupTreatmentStriatal Dopamine (ng/mg tissue)TH+ Neurons in SNc (% of control)Rotarod Latency (s)
1Saline15.2 ± 1.1100 ± 5180 ± 15
2MPTP5.8 ± 0.6 45 ± 465 ± 8***
3(+)-Mayurone (10 mg/kg) + MPTP7.9 ± 0.760 ± 595 ± 10
4(+)-Mayurone (25 mg/kg) + MPTP10.5 ± 0.9 78 ± 6130 ± 12
5L-DOPA/Benserazide + MPTPN/A48 ± 5155 ± 14
p<0.05, **p<0.01, ***p<0.001 compared to saline control; *p<0.05, **p<0.01 compared to MPTP control. Data are presented as Mean ± SEM.

Logical Relationship Diagram

G MPTP MPTP Dopaminergic_Neuron_Death Dopaminergic_Neuron_Death MPTP->Dopaminergic_Neuron_Death Motor_Deficits Motor_Deficits Dopaminergic_Neuron_Death->Motor_Deficits Mayurone Mayurone Neuroprotection Neuroprotection Mayurone->Neuroprotection Neuroprotection->Dopaminergic_Neuron_Death Improved_Motor_Function Improved_Motor_Function Neuroprotection->Improved_Motor_Function

Caption: Neuroprotective logic of (+)-Mayurone in the MPTP model.

Scopolamine-Induced Memory Impairment in Mice

This model is used to assess the potential of compounds to reverse cognitive deficits, particularly those related to cholinergic dysfunction.[9][10]

Experimental Protocol

  • Animals: Male Swiss albino mice (20-25 g).

  • Grouping (n=10-12 per group):

    • Group 1: Vehicle control

    • Group 2: Scopolamine (B1681570) control (1 mg/kg, i.p.)

    • Group 3: (+)-Mayurone (Dose 1, e.g., 5 mg/kg) + Scopolamine

    • Group 4: (+)-Mayurone (Dose 2, e.g., 10 mg/kg) + Scopolamine

    • Group 5: Donepezil (B133215) (1 mg/kg, reference drug) + Scopolamine

  • Procedure:

    • Administer (+)-Mayurone, vehicle, or donepezil orally for 7 days.

    • On day 7, administer the respective treatments 60 minutes before the behavioral test.

    • Administer scopolamine 30 minutes before the behavioral test.

    • Conduct behavioral tests such as the Morris water maze or Y-maze to assess learning and memory.

    • After behavioral testing, euthanize mice and collect brains for biochemical analysis (e.g., acetylcholinesterase activity).

  • Data Analysis:

    • Compare performance in behavioral tests (e.g., escape latency in Morris water maze, spontaneous alternation in Y-maze).

    • Measure brain acetylcholinesterase activity.

Data Presentation

GroupTreatmentEscape Latency (s) - Day 5Spontaneous Alternation (%)AChE Activity (U/mg protein)
1Vehicle15 ± 275 ± 50.5 ± 0.04
2Scopolamine45 ± 4 40 ± 30.8 ± 0.06
3(+)-Mayurone (5 mg/kg) + Scopolamine35 ± 3*55 ± 4*0.65 ± 0.05*
4(+)-Mayurone (10 mg/kg) + Scopolamine25 ± 2**68 ± 5**0.55 ± 0.04**
5Donepezil + Scopolamine20 ± 2**72 ± 4**0.48 ± 0.03**
p<0.001 compared to vehicle control; *p<0.05, **p<0.01 compared to scopolamine control. Data are presented as Mean ± SEM.

G Scopolamine Scopolamine Muscarinic_Receptor Muscarinic_Receptor Scopolamine->Muscarinic_Receptor AChE AChE Reduced_ACh Reduced_ACh AChE->Reduced_ACh Memory_Impairment Memory_Impairment Reduced_ACh->Memory_Impairment Mayurone Mayurone Mayurone->AChE

References

Application

Application Note: GC-MS Protocol for the Analysis of (+)-Mayurone

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Mayurone is a naturally occurring sesquiterpenoid ketone.[1] Its chemical formula is C14H22O, with a molar mass of 206.32 g/mol .[1] The an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Mayurone is a naturally occurring sesquiterpenoid ketone.[1] Its chemical formula is C14H22O, with a molar mass of 206.32 g/mol .[1] The analysis of (+)-Mayurone is essential for quality control in various industries, including natural products, and for research in chemical synthesis and drug discovery. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like (+)-Mayurone, offering high sensitivity and specificity.[2][3][4] This document provides a detailed protocol for the analysis of (+)-Mayurone using GC-MS, based on established methodologies for similar analytes.[5][6][7]

Data Presentation

Table 1: Chemical Properties and Predicted GC-MS Data for (+)-Mayurone

ParameterValueReference/Source
Chemical Formula C14H22O[1]
Molar Mass 206.32 g/mol [1]
Boiling Point (Predicted) 291.5±7.0 °C[8]
Molecular Ion (M+) m/z 206Calculated
Predicted Key MS Fragments (m/z) 191, 178, 163, 149, 135, 121, 107, 91, 79, 67, 55, 43Predicted based on ketone fragmentation patterns[9][10][11]
Predicted Base Peak To be determined experimentallyN/A
Retention Index (RI) To be determined experimentallyN/A

Experimental Protocols

This protocol outlines a standard method for the analysis of (+)-Mayurone. It is recommended to optimize these parameters based on the specific instrumentation and sample matrix.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[3][12][13] The goal is to extract (+)-Mayurone into a volatile organic solvent suitable for injection into the GC-MS system.

  • For Plant Material or Natural Product Extracts:

    • Extraction: Perform a solvent extraction (e.g., using hexane (B92381), dichloromethane, or ethyl acetate) of the homogenized sample material. Techniques like liquid-liquid extraction or solid-phase extraction (SPE) can be employed for sample clean-up and concentration.[3][14]

    • Concentration: If the analyte concentration is low, the extract can be concentrated by gentle evaporation of the solvent under a stream of nitrogen.[14]

    • Final Dilution: Dilute the final extract to an appropriate concentration (typically 1-10 µg/mL) with a volatile solvent like hexane or ethyl acetate.[12][13]

    • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before transferring to a GC vial.

  • For Synthetic Reaction Mixtures:

    • Quenching and Extraction: Quench the reaction mixture and perform a work-up to extract the organic components into a suitable solvent.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate the solvent.

    • Dilution: Prepare a dilute solution (1-10 µg/mL) of the crude or purified product in a volatile organic solvent for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization.

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity column is suitable for terpenoid analysis. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS).[6]

      • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless or a split ratio of 10:1 to 50:1, depending on the sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 5 °C/min.

      • Hold: Hold at 240 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[5]

    • Source Temperature: 230 °C.[6]

    • Quadrupole Temperature: 150 °C.[6]

    • Mass Scan Range: m/z 40-450.

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

Data Analysis
  • Peak Identification: Identify the peak corresponding to (+)-Mayurone based on its retention time.

  • Mass Spectrum Analysis: Confirm the identity of (+)-Mayurone by comparing its experimental mass spectrum with a reference library (if available) or by interpreting the fragmentation pattern. The molecular ion peak should be observed at m/z 206. Key fragments are expected from the cleavage of the ketone functional group and the terpene backbone.[9][10][11]

  • Quantification: For quantitative analysis, create a calibration curve using standards of known (+)-Mayurone concentrations. An internal standard can be used to improve accuracy and precision.

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Plant Material, Reaction Mixture) Extraction Extraction (Solvent Extraction, LLE, SPE) Sample->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Dilution Dilution (1-10 µg/mL) Concentration->Dilution Filtration Filtration (0.22 µm Syringe Filter) Dilution->Filtration GC_Vial Transfer to GC Vial Filtration->GC_Vial Injection Sample Injection (1 µL) GC_Vial->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Ionization Ionization (EI, 70 eV) Separation->Ionization Detection Mass Detection (m/z 40-450) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Peak Identification (Retention Time) Data_Acquisition->Identification Confirmation Spectral Confirmation (Fragmentation Pattern) Identification->Confirmation Quantification Quantification (Calibration Curve) Confirmation->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of (+)-Mayurone.

References

Method

Application Note: Chiral Preparative HPLC for the Purification of (+)-Mayurone

Audience: Researchers, scientists, and drug development professionals. Abstract This application note details a representative method for the purification of (+)-Mayurone, a chiral sesquiterpenoid, from a crude synthetic...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a representative method for the purification of (+)-Mayurone, a chiral sesquiterpenoid, from a crude synthetic or natural extract mixture using preparative High-Performance Liquid Chromatography (HPLC). Due to the chiral nature of Mayurone, a chiral stationary phase is employed to achieve enantiomeric separation and isolation of the desired (+)-enantiomer. This document provides a comprehensive experimental protocol, expected performance data, and a visual workflow to guide researchers in developing a robust purification strategy for this class of compounds.

Introduction

(+)-Mayurone is a naturally occurring sesquiterpenoid ketone that has garnered interest due to its unique chemical structure and potential biological activities. As with many chiral molecules, the specific biological effects are often enantiomer-dependent. Therefore, the ability to isolate enantiomerically pure (+)-Mayurone is crucial for accurate pharmacological and toxicological studies. Preparative HPLC is a powerful technique for the purification of specific compounds from complex mixtures in sufficient quantities for further analysis.[1] For chiral molecules, the use of a chiral stationary phase (CSP) in HPLC allows for the separation of enantiomers.[2][3] This protocol outlines a hypothetical, yet scientifically grounded, approach for the purification of (+)-Mayurone utilizing this technology.

Data Presentation

The following table summarizes the expected quantitative data from the preparative HPLC purification of (+)-Mayurone based on the described method. This data is illustrative and may vary based on the specific sample matrix and instrumentation.

ParameterValue
Column Chiralpak AD-H (or equivalent polysaccharide-based CSP)
Mobile Phase 95:5 (v/v) n-Hexane / Isopropanol (B130326)
Flow Rate 10 mL/min
Detection Wavelength 220 nm
Retention Time (-)-Mayurone Approx. 12.5 min
Retention Time (+)-Mayurone Approx. 15.2 min
Resolution (Rs) > 1.5
Purity of Collected Fraction > 99% (by analytical HPLC)
Yield Dependent on initial sample purity and loading

Experimental Protocol

This protocol provides a detailed methodology for the preparative HPLC purification of (+)-Mayurone.

1. Materials and Reagents

  • Crude extract or synthetic mixture containing (+)-Mayurone

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Methanol (HPLC grade, for cleaning)

  • Acetonitrile (B52724) (HPLC grade, for sample preparation)

  • Reference standard of (+)-Mayurone (if available)

2. Instrumentation

  • Preparative HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

  • Analytical HPLC system for purity analysis

  • Rotary evaporator for solvent removal

3. Chromatographic Conditions

  • Column: Chiralpak AD-H, 250 x 20 mm, 5 µm (or a similar polysaccharide-based chiral stationary phase)

  • Mobile Phase: Isocratic elution with 95:5 (v/v) n-Hexane / Isopropanol

  • Flow Rate: 10 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 25 °C (ambient)

  • Injection Volume: 1-5 mL (dependent on sample concentration and column capacity)

4. Sample Preparation

  • Dissolve the crude mixture containing (+)-Mayurone in a minimal amount of acetonitrile or the mobile phase.

  • Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Determine the approximate concentration of the target compound in the crude mixture using analytical HPLC if possible.

5. Preparative HPLC Procedure

  • Equilibrate the Chiralpak AD-H column with the mobile phase (95:5 n-Hexane/Isopropanol) at a flow rate of 10 mL/min until a stable baseline is achieved.

  • Perform a blank injection (mobile phase or sample solvent) to ensure the system is clean.

  • Inject the prepared sample onto the column.

  • Monitor the separation in real-time using the UV detector at 220 nm.

  • Collect the fraction corresponding to the retention time of (+)-Mayurone (approximately 15.2 min) using the fraction collector. It is advisable to collect fractions based on the peak profile to ensure high purity.

  • Multiple injections may be necessary to process the entire batch of crude material.

6. Post-Purification Processing

  • Combine the collected fractions containing pure (+)-Mayurone.

  • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure and at a low temperature (e.g., 30-40 °C) to avoid degradation of the compound.

  • Analyze the purity of the final product using analytical HPLC with a chiral column to confirm the enantiomeric excess.

  • Determine the final yield of the purified (+)-Mayurone.

7. Column Cleaning and Storage

  • After completion of the purification, wash the column with 100% isopropanol followed by 100% methanol.

  • For long-term storage, follow the manufacturer's recommendations, which typically involve storing the column in the shipping solvent (e.g., n-Hexane/Isopropanol).

Mandatory Visualization

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Mixture filter Filter Sample (0.45 µm) dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection (220 nm) separate->detect collect Collect (+)-Mayurone Fraction detect->collect pool Pool Fractions collect->pool evaporate Solvent Evaporation pool->evaporate analyze Purity Analysis (Analytical HPLC) evaporate->analyze final_product Pure (+)-Mayurone analyze->final_product

Caption: Workflow for the purification of (+)-Mayurone by preparative HPLC.

References

Application

Application Notes and Protocols for NMR Spectral Assignments of (+)-Mayurone

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of natural products. This documen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of natural products. This document provides a guide to the NMR spectral assignments for the sesquiterpenoid (+)-Mayurone. While a complete, experimentally validated dataset for (+)-Mayurone was not located in publicly accessible databases and literature during the search for this note, this document outlines the general protocols and data presentation formats that are standard in the field. The provided experimental workflows and data table structures can be populated with experimentally acquired data for the complete characterization of (+)-Mayurone.

Introduction to (+)-Mayurone and NMR Spectroscopy

(+)-Mayurone is a sesquiterpenoid natural product. Its structural complexity, featuring multiple stereocenters and a unique carbon skeleton, necessitates the use of advanced spectroscopic techniques for unambiguous characterization. NMR spectroscopy, including one-dimensional (1D) ¹H and ¹³C experiments, as well as two-dimensional (2D) correlation experiments such as COSY, HSQC, and HMBC, is the most powerful tool for determining the precise connectivity and stereochemistry of such molecules.

Experimental Protocols

A general protocol for the NMR analysis of a sesquiterpenoid like (+)-Mayurone is detailed below. This protocol can be adapted based on the specific instrumentation and sample availability.

Sample Preparation
  • Sample Purity: Ensure the (+)-Mayurone sample is of high purity (typically >95%) as impurities can complicate spectral analysis.

  • Solvent Selection: Dissolve 1-5 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • ¹H NMR: Provides information about the number, chemical environment, and coupling of protons.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments (e.g., C, CH, CH₂, CH₃).

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ signals.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, typically between protons separated by two or three bonds.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH).[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is crucial for establishing the connectivity of the carbon skeleton.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Data Presentation

The acquired NMR data should be processed and presented in a clear and organized manner to facilitate interpretation and comparison.

¹H and ¹³C NMR Data for (+)-Mayurone

Due to the absence of a publicly available, assigned dataset for (+)-Mayurone, the following table is a template. Experimental data should be used to populate this table.

Atom No.δC (ppm)δH (ppm)MultiplicityJ (Hz)
1
2
3
4
5
6
7
8
9
10
11
12
13
14
15

Table 1: Template for ¹H and ¹³C NMR Spectral Data of (+)-Mayurone.

Key 2D NMR Correlations for (+)-Mayurone

This table serves as a template to be filled with key correlations observed in the 2D NMR spectra that are instrumental in the structural elucidation of (+)-Mayurone.

Proton(s)COSY CorrelationsHMBC Correlations
H-XH-Y, H-ZC-A, C-B
H-YH-XC-C, C-D

Table 2: Template for Key COSY and HMBC Correlations for (+)-Mayurone.

Visualizations

Visual diagrams are crucial for representing the complex relationships within the NMR data and the overall experimental process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample Purified (+)-Mayurone Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spectrometer->TwoD_NMR Processing Data Processing and Peak Picking OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Determination Assignment->Structure

Caption: Experimental Workflow for NMR Analysis.

HMBC_Correlations C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 C8 C8 C9 C9 C10 C10 C11 C11 C12 C12 C13 C13 C14 C14 C15 C15 H_Me12 H-12 H_Me13 H-13 H_Me14 H-14 H_1a H-1a H_1b H-1b H_5 H-5

Caption: Key HMBC Correlations for (+)-Mayurone.

Conclusion

The structural elucidation of complex natural products like (+)-Mayurone is heavily reliant on the comprehensive application of NMR spectroscopy. The protocols and data organization schemes presented here provide a standardized framework for researchers to follow. While a complete, assigned dataset for (+)-Mayurone is not currently available in the public domain, the application of these methods will undoubtedly lead to its full structural characterization. The use of 1D and 2D NMR experiments, coupled with clear data presentation and visualization, is paramount for the accurate and efficient determination of the structure of (+)-Mayurone and other novel natural products.

References

Method

Application Notes and Protocols for the Pharmacological Screening of (+)-Mayurone

Introduction: (+)-Mayurone is a sesquiterpene, a class of natural products known for a wide range of biological activities.[1] Due to a lack of specific pharmacological data for (+)-Mayurone, these application notes prov...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

(+)-Mayurone is a sesquiterpene, a class of natural products known for a wide range of biological activities.[1] Due to a lack of specific pharmacological data for (+)-Mayurone, these application notes provide a framework for its pharmacological screening based on the known activities of other sesquiterpenes. The primary activities investigated for this class of compounds are anti-inflammatory and cytotoxic effects.[2][3] These protocols are intended for researchers, scientists, and drug development professionals.

Section 1: Anti-Inflammatory Activity Screening

Many sesquiterpenes exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[4][5] The following protocols describe common in vitro and in vivo assays to assess the anti-inflammatory potential of (+)-Mayurone.

1.1. In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of (+)-Mayurone (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation: Following treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, collect the cell supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition for each concentration of (+)-Mayurone compared to the LPS-stimulated control. Determine the IC50 value, the concentration that inhibits 50% of NO production.

1.2. In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This is a standard model to assess the in vivo acute anti-inflammatory activity of a compound.[6]

Experimental Protocol:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of (+)-Mayurone.

  • Compound Administration: Administer (+)-Mayurone orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

1.3. Potential Mechanism of Anti-Inflammatory Action

Sesquiterpenes often exert their anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][7] These pathways regulate the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[4]

Data Presentation: Representative Anti-Inflammatory Activity of a Sesquiterpene

AssayMetricRepresentative Value
Inhibition of NO Production (in vitro)IC5015.8 µM
Carrageenan-Induced Paw Edema (in vivo)% Inhibition at 50 mg/kg45.3%

Note: The data presented are representative values for a generic sesquiterpene and are for illustrative purposes only.

Signaling Pathway Diagrams:

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Mayurone (+)-Mayurone Mayurone->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by (+)-Mayurone.

MAPK_Pathway Stress Cellular Stress / LPS MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Induces Mayurone (+)-Mayurone Mayurone->MAPKK Inhibits

Caption: Potential inhibition of the MAPK signaling pathway by (+)-Mayurone.

Section 2: Cytotoxicity Screening

Sesquiterpene lactones, a subclass of sesquiterpenes, are well-documented for their cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[1][8]

2.1. In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Experimental Protocol:

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., HEK293) for comparison.

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of (+)-Mayurone for 48 or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 value for each cell line.

2.2. Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay can determine if the observed cytotoxicity is due to apoptosis.

Experimental Protocol:

  • Cell Treatment: Treat cells with (+)-Mayurone at its IC50 concentration for 24 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation: Representative Cytotoxic Activity of a Sesquiterpene

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)8.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)10.1
HEK293 (Normal Kidney)> 50

Note: The data presented are representative values for a generic sesquiterpene and are for illustrative purposes only.

Experimental Workflow Diagram:

Cytotoxicity_Workflow Start Start: (+)-Mayurone MTT MTT Assay on Cancer Cell Panel Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Annexin V/PI Staining IC50->Apoptosis If potent Mechanism Further Mechanistic Studies (e.g., Western Blot for caspases) Apoptosis->Mechanism End End: Cytotoxicity Profile Mechanism->End

Caption: General workflow for cytotoxicity screening of (+)-Mayurone.

References

Technical Notes & Optimization

Optimization

Technical Support Center: Synthesis of (+)-Mayurone

Welcome to the technical support center for the synthesis of (+)-Mayurone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experi...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Mayurone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental information for the enantioselective formal synthesis of (+)-Mayurone, starting from (R)-carvone. The primary synthetic strategy discussed is based on the work of Srikrishna and Anebouselvy, which involves key transformations such as intramolecular alkylation, ozonolysis with Criegee fragmentation, and intramolecular cyclopropanation of a diazo ketone.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy of the described synthesis of (+)-Mayurone?

A1: The synthesis is an enantiospecific approach that begins with the readily available chiral starting material, (R)-carvone. The core of the strategy is to construct the tricyclic skeleton of mayurone (B1211200) through a series of stereocontrolled reactions. Key steps include the formation of a bicyclo[2.2.2]octanone intermediate, followed by oxidative cleavage and functional group manipulations to set the stage for a final intramolecular cyclopropanation to yield (-)-dihydromayurone. This compound is a known precursor to (+)-Mayurone, thus constituting a formal synthesis.

Q2: Why is this considered a "formal synthesis"?

A2: This route synthesizes (-)-dihydromayurone, a compound that has previously been converted to (+)-Mayurone in a separate, established procedure. Therefore, by successfully synthesizing (-)-dihydromayurone, one has formally completed the synthesis of (+)-Mayurone.

Q3: What are the key challenges in this synthetic route?

A3: The main challenges include achieving high regioselectivity in the intramolecular alkylation, controlling the conditions of the ozonolysis and Criegee fragmentation to avoid side products, and optimizing the yield of the intramolecular cyclopropanation of the diazo ketone, which can be a sensitive reaction.

Q4: Are there alternative starting materials to (R)-carvone?

A4: While (R)-carvone is an effective and common chiral pool starting material for this synthesis, other terpenes with similar structural features could potentially be adapted. However, the sequence of reactions described is specifically optimized for the carvone-derived intermediates.

Q5: How can I monitor the progress of the key reactions?

A5: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of most steps. For volatile intermediates, Gas Chromatography (GC) can be used. For the analysis of stereoisomers, chiral HPLC or GC may be necessary. It is also recommended to use NMR spectroscopy to confirm the structure of the intermediates at each stage.

Troubleshooting Guide

Problem 1: Low yield in the intramolecular alkylation to form the bicyclo[2.2.2]octanone.

  • Possible Cause: Incomplete formation of the enolate, side reactions such as elimination, or intermolecular alkylation.

  • Suggested Solutions:

    • Ensure the base used for deprotonation (e.g., potassium tert-butoxide) is fresh and completely anhydrous.

    • Carry out the reaction under strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).

    • Maintain a low reaction temperature to favor the desired intramolecular cyclization over potential side reactions.

    • Use high-dilution conditions to minimize intermolecular reactions.

Problem 2: Formation of over-oxidized byproducts during the ozonolysis and Criegee fragmentation step.

  • Possible Cause: The reaction conditions are too harsh, or the work-up procedure is not optimal.

  • Suggested Solutions:

    • Carefully control the reaction temperature, typically maintaining it at -78 °C during the ozone addition.

    • Ensure the complete quenching of ozone with a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) before allowing the reaction to warm to room temperature.

    • Monitor the reaction closely by TLC to avoid prolonged reaction times.

Problem 3: Low yield during the intramolecular cyclopropanation of the diazo ketone.

  • Possible Cause: Decomposition of the diazo ketone, or inefficient catalysis.

  • Suggested Solutions:

    • Use a freshly prepared solution of the diazo ketone. Diazo compounds can be unstable, especially in the presence of acid.

    • Optimize the catalyst loading. Both too little and too much catalyst can be detrimental to the yield.

    • Ensure the reaction is performed under anhydrous conditions and an inert atmosphere.

    • Consider screening different copper or rhodium catalysts to improve the efficiency of the cyclopropanation.

Problem 4: Difficulty in purifying the intermediates.

  • Possible Cause: The intermediates may be oils or have similar polarities to side products.

  • Suggested Solutions:

    • Utilize column chromatography with a carefully selected solvent system. A step-gradient elution may be necessary to achieve good separation.

    • For non-polar intermediates, consider using silica (B1680970) gel impregnated with silver nitrate (B79036) to aid in the separation of compounds with double bonds.

    • If the intermediate is an acid or a base, an acid-base extraction can be an effective purification step.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the formal synthesis of (+)-Mayurone.

StepStarting MaterialProductReagentsYield (%)
Synthesis of (S)-3,4,4-Trimethylcarvone(R)-Carvone(S)-3,4,4-Trimethylcarvone1. LDA, MeI; 2. MeLi, CuI~65
Intramolecular AlkylationAllyl bromide intermediateBicyclo[2.2.2]octanone derivativeKOBut, THF~70
Ozonolysis and Criegee FragmentationBicyclo[2.2.2]octanone derivativeKeto ester1. O3, CH2Cl2, MeOH; 2. Me2S~80
Reductive Deoxygenation and HomologationKeto esterHomologated ester1. Wolff-Kishner reduction; 2. DIBAL-H; 3. PBr3; 4. NaCN~55
Intramolecular CyclopropanationDiazo ketone(-)-DihydromayuroneCu(acac)2, benzene (B151609)~60

Experimental Protocols

1. Regioselective Ozonolysis and Criegee Fragmentation

This procedure describes the oxidative cleavage of the bicyclo[2.2.2]octanone intermediate to the corresponding keto ester.

  • Materials:

    • Bicyclo[2.2.2]octanone derivative

    • Dichloromethane (CH2Cl2), anhydrous

    • Methanol (MeOH), anhydrous

    • Ozone (O3)

    • Dimethyl sulfide (Me2S)

    • Argon or Nitrogen gas

    • Round-bottom flask equipped with a gas inlet tube and a magnetic stir bar

    • Dry ice/acetone bath

  • Procedure:

    • Dissolve the bicyclo[2.2.2]octanone derivative in a mixture of anhydrous CH2Cl2 and MeOH in a round-bottom flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble a stream of ozone through the solution. Monitor the reaction progress by TLC until the starting material is consumed. The solution will typically turn a pale blue color upon completion.

    • Once the reaction is complete, purge the solution with argon or nitrogen gas to remove excess ozone.

    • Add dimethyl sulfide dropwise to the cold solution to quench the ozonide.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude keto ester by column chromatography on silica gel.

2. Intramolecular Cyclopropanation of the Diazo Ketone

This protocol details the formation of the tricyclic core of (-)-dihydromayurone from the corresponding diazo ketone.

  • Materials:

    • Diazo ketone precursor

    • Benzene, anhydrous

    • Copper(II) acetylacetonate (B107027) (Cu(acac)2)

    • Argon or Nitrogen gas

    • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Procedure:

    • Dissolve the diazo ketone in anhydrous benzene in a round-bottom flask under an inert atmosphere.

    • Add a catalytic amount of Cu(acac)2 to the solution.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC, observing the disappearance of the diazo ketone spot.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the solution to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude (-)-dihydromayurone by column chromatography on silica gel.

Visualizations

Synthesis_Workflow R_Carvone (R)-Carvone Trimethylcarvone (S)-3,4,4-Trimethylcarvone R_Carvone->Trimethylcarvone Methylation Allyl_Bromide Allyl Bromide Intermediate Trimethylcarvone->Allyl_Bromide Allylic Bromination Bicyclooctanone Bicyclo[2.2.2]octanone Allyl_Bromide->Bicyclooctanone Intramolecular Alkylation Keto_Ester Keto Ester Bicyclooctanone->Keto_Ester Ozonolysis & Criegee Fragmentation Homologated_Ester Homologated Ester Keto_Ester->Homologated_Ester Reduction & Homologation Diazo_Ketone Diazo Ketone Homologated_Ester->Diazo_Ketone Diazotization Dihydromayurone (-)-Dihydromayurone Diazo_Ketone->Dihydromayurone Intramolecular Cyclopropanation Mayurone (+)-Mayurone Dihydromayurone->Mayurone Formal Step

Caption: Overall synthetic workflow for the formal synthesis of (+)-Mayurone.

Cyclopropanation_Mechanism Diazo_Ketone Diazo Ketone Copper_Carbene Copper Carbene Intermediate Diazo_Ketone->Copper_Carbene + Cu(acac)2 - N2 Cyclopropanation_TS Cyclopropanation Transition State Copper_Carbene->Cyclopropanation_TS Intramolecular Addition Dihydromayurone (-)-Dihydromayurone Cyclopropanation_TS->Dihydromayurone Ring Closure

Caption: Key steps in the copper-catalyzed intramolecular cyclopropanation.

Troubleshooting

Technical Support Center: Optimization of (+)-Mayurone Extraction

A Note to Our Users: Our team has initiated the development of a comprehensive technical support center for the optimization of (+)-Mayurone extraction. However, our initial literature and database searches have not yiel...

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Users: Our team has initiated the development of a comprehensive technical support center for the optimization of (+)-Mayurone extraction. However, our initial literature and database searches have not yielded specific information on a compound named "(+)-Mayurone." It is possible that this is a novel compound, a compound with a different common or systematic name, or that there may be a typographical error.

To provide you with the most accurate and relevant technical support, we kindly request additional details on (+)-Mayurone. Specifically, information regarding its chemical class (e.g., sesquiterpenoid, flavonoid, alkaloid), its primary natural sources (e.g., plant species, microorganism), and any known preliminary extraction data would be invaluable.

In the interim, we have assembled a general framework for troubleshooting the extraction of natural products, which can be adapted once more specific information becomes available. The following sections are based on best practices for the extraction of sesquiterpenoids, a common class of natural products to which a compound with a name like "Mayurone" might belong.

Frequently Asked Questions (FAQs)

Q1: What is the best starting approach for extracting a novel sesquiterpenoid like (+)-Mayurone?

A1: For a novel compound where polarity is not yet fully characterized, a sequential extraction strategy with solvents of increasing polarity is recommended. A typical sequence would be hexane (B92381) (nonpolar), followed by ethyl acetate (B1210297) (medium polarity), and finally methanol (B129727) or ethanol (B145695) (polar). This approach helps to fractionate the extract and can simplify subsequent purification steps. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the isolation of natural products.[1]

Q2: My extraction yield for a target compound is consistently low. What are the most common causes?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Raw Material Quality and Preparation: Ensure the plant material is properly dried and ground to a fine, consistent powder to maximize the surface area for solvent penetration.[2] For some compounds, fresh material may be required to prevent degradation.[3]

  • Solvent Selection: The chosen solvent may not be optimal for your target compound's polarity. It is advisable to test a range of solvents.[2]

  • Extraction Time and Temperature: The extraction may be too short to be exhaustive, or the temperature may be too low. Conversely, for thermally sensitive compounds, high temperatures can cause degradation.[2]

  • Extraction Method: Simple methods like maceration might not be as efficient as more advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[2][4]

Q3: I am observing the formation of an emulsion during my liquid-liquid extraction. How can I resolve this?

A3: Emulsion formation is a common issue, especially with crude extracts containing surfactants like lipids or proteins.[5] To break an emulsion, you can try the following:

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[5]

  • Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help force the separation of the layers.[5]

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[5]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can often effectively separate the layers.

Q4: How do I choose the right purification technique after obtaining the crude extract?

A4: The choice of purification technique depends on the complexity of the extract and the properties of the target compound. A general approach is:

  • Initial Cleanup: Use Solid Phase Extraction (SPE) to remove major classes of interfering compounds. Molecularly Imprinted Polymers (MIPs) can be used in SPE for highly selective extraction of target molecules.[6]

  • Fractionation: Employ flash column chromatography to separate the extract into simpler fractions.

  • Final Purification: Use preparative High-Performance Liquid Chromatography (Prep-HPLC) for final purification to obtain a high-purity compound.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the extraction and purification process.

Problem: Low or No Yield of Target Compound in Crude Extract

Potential Cause Troubleshooting Steps
Inadequate Grinding of Plant Material Ensure the material is ground to a fine powder (e.g., 0.5-1.0 mm particle size) to increase surface area.
Incorrect Solvent Choice Perform small-scale pilot extractions with solvents of varying polarities (e.g., hexane, ethyl acetate, methanol) to identify the optimal solvent.[2]
Insufficient Extraction Time Increase the extraction time. For maceration, this could be from a few hours to several days. For methods like sonication, incremental increases (e.g., 15-30 minutes) are recommended.[3][7]
Compound Degradation If the compound is heat-sensitive, use non-thermal methods like maceration or consider UAE at a controlled temperature.[2] Protect the extract from light if it is photolabile.
Sub-optimal Solid-to-Liquid Ratio Optimize the ratio of plant material to solvent. Ratios between 1:10 and 1:30 (g/mL) are common starting points for optimization.[8]

Problem: Co-extraction of a Large Amount of Chlorophyll (B73375)

Potential Cause Troubleshooting Steps
Use of Polar Solvents Chlorophyll is readily extracted by polar solvents like methanol and ethanol.
Initial Defatting: Perform an initial extraction with a nonpolar solvent like hexane to remove lipids and chlorophyll before extracting with a more polar solvent.[1]
Liquid-Liquid Partitioning: Partition the polar extract (e.g., methanol) against a nonpolar solvent (e.g., hexane). The chlorophyll will preferentially move to the hexane layer.
Solid Phase Extraction (SPE): Use a C18 SPE cartridge. The highly nonpolar chlorophyll will be strongly retained, allowing the target compound to be eluted with a solvent of intermediate polarity.

Experimental Protocols

The following are generalized protocols that should be optimized for (+)-Mayurone once its properties are known.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Sesquiterpenoids

  • Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Extraction: Place the powder in a 250 mL Erlenmeyer flask and add 100 mL of methanol (assuming a medium polarity for the target).

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[3]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Re-extract the solid residue with another 100 mL of methanol and repeat the sonication and filtration steps.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification by Solid Phase Extraction (SPE)

  • Sample Preparation: Dissolve 100 mg of the crude extract in a minimal amount of the loading solvent (e.g., 1 mL of methanol).

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the dissolved sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 20% methanol in water) to elute highly polar impurities.

  • Elution: Elute the compound of interest with a solvent of appropriate polarity (e.g., 80% methanol in water). Collect the eluate.

  • Drying: Evaporate the solvent from the collected fraction to obtain the purified compound.

Visualizations

Below are diagrams illustrating common workflows and logical relationships in natural product extraction.

G cluster_extraction Extraction Phase cluster_purification Purification Phase raw_material Raw Material (e.g., Plant Leaves) prep Material Preparation (Drying, Grinding) raw_material->prep extraction Solvent Extraction (e.g., UAE with Methanol) prep->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract spe Initial Cleanup (Solid Phase Extraction) crude_extract->spe fractionation Fractionation (Flash Chromatography) spe->fractionation hplc Final Purification (Preparative HPLC) fractionation->hplc pure_compound Pure (+)-Mayurone hplc->pure_compound

Caption: A generalized experimental workflow for the extraction and purification of a natural product.

G start Low Extraction Yield Observed q1 Is the raw material properly prepared? start->q1 a1_yes Optimize Grinding and Drying Protocols q1->a1_yes No q2 Is the solvent optimal? q1->q2 Yes end_node Re-evaluate Yield a1_yes->end_node a2_yes Test Solvents of Varying Polarity q2->a2_yes No q3 Is the extraction method efficient enough? q2->q3 Yes a2_yes->end_node a3_yes Consider Advanced Methods (UAE, MAE) q3->a3_yes No q4 Is compound degradation suspected? q3->q4 Yes a3_yes->end_node a4_yes Use Lower Temperature or Non-Thermal Method q4->a4_yes Yes q4->end_node No a4_yes->end_node

Caption: Troubleshooting decision tree for addressing low extraction yields.

References

Optimization

Technical Support Center: Synthesis of (+)-Mayurone

Welcome to the technical support center for the synthesis of (+)-Mayurone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encounte...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Mayurone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the synthesis, with a focus on minimizing byproduct formation. The information provided is based on the enantiospecific synthesis of (+)-Mayurone as described by Srikrishna and Anebouselvy.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the enantioselective synthesis of (+)-Mayurone?

The synthesis begins with (R)-carvone and proceeds through several key transformations to construct the tricyclic core of (+)-Mayurone. The key steps include the formation of a bicyclo[2.2.2]octanone system, ozonolysis followed by a Criegee fragmentation, reductive deoxygenation, one-carbon homologation, and a final intramolecular cyclopropanation to yield dihydromayurone, a direct precursor to (+)-Mayurone.

Q2: What are the most critical steps in the synthesis where byproduct formation is a major concern?

Based on the reported synthesis, the intramolecular alkylation to form the bicyclo[2.2.2]octanone, the ozonolysis and Criegee fragmentation, and the intramolecular cyclopropanation of the diazo ketone are steps where careful control of reaction conditions is crucial to minimize the formation of unwanted side products.

Q3: Are there any particularly hazardous reagents used in this synthesis?

Yes, several steps involve hazardous reagents. Ozone, used in the ozonolysis step, is a toxic and explosive gas. Diazo compounds, intermediates in the cyclopropanation step, are also potentially explosive and should be handled with care. Hydrazine, used in the Wolff-Kishner reduction, is toxic and corrosive. Appropriate safety precautions must be taken when handling these reagents.

Troubleshooting Guides

Step 1: Intramolecular Alkylation of Allyl Bromide

This step involves the formation of a bicyclo[2.2.2]octanone ring system via an intramolecular alkylation of an allyl bromide precursor using a strong base.

Experimental Protocol: To a solution of the allyl bromide in dry tert-butanol, potassium tert-butoxide is added, and the mixture is heated at reflux.

Potential Problems and Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of the desired bicyclo[2.2.2]octanone - Incomplete reaction. - Formation of elimination byproducts (dienes). - Intermolecular side reactions.- Ensure strictly anhydrous conditions. Moisture will quench the strong base. - Use a freshly prepared solution of potassium tert-butoxide. - Increase reaction time or temperature cautiously. - Use high dilution conditions to favor the intramolecular reaction over intermolecular reactions.
Formation of multiple unidentified byproducts - The base is not bulky enough, leading to undesired proton abstractions. - The temperature is too high, leading to decomposition.- Confirm the use of a bulky base like potassium tert-butoxide to favor the desired intramolecular cyclization. - Optimize the reaction temperature; start with lower temperatures and gradually increase.

Logical Relationship Diagram:

Allyl_Bromide Allyl Bromide Precursor Base Potassium tert-butoxide in tert-butanol Allyl_Bromide->Base Reaction Conditions Desired_Product Bicyclo[2.2.2]octanone Base->Desired_Product Successful Intramolecular Alkylation Byproduct_1 Elimination Products (Dienes) Base->Byproduct_1 Side Reaction: Elimination Byproduct_2 Intermolecular Reaction Products Base->Byproduct_2 Side Reaction: Intermolecular Alkylation Start Bicyclic Alkene Ozonolysis 1. Ozonolysis (O3, -78 °C) Start->Ozonolysis Workup 2. Reductive Workup Ozonolysis->Workup Problem1 Incomplete Reaction Ozonolysis->Problem1 Insufficient O3 Product Keto Ester Workup->Product Problem2 Over-oxidation Workup->Problem2 Oxidative Workup Ketone Keto Ester Hydrazine Hydrazine Hydrate, KOH Ketone->Hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Alkane Deoxygenated Product Hydrazone->Alkane High Temp Azine Azine Byproduct Hydrazone->Azine Side Reaction with Ketone Diazo_Ketone Diazo Ketone Precursor Catalyst Copper(II) Sulfate, Heat Diazo_Ketone->Catalyst Carbene Carbene Intermediate Catalyst->Carbene Desired_Product Dihydromayurone Carbene->Desired_Product Intramolecular Cyclopropanation Byproduct C-H Insertion Products Carbene->Byproduct Side Reaction

Troubleshooting

Stability of (+)-Mayurone in different solvents

Welcome to the technical support center for (+)-Mayurone. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing essential information...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Mayurone. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing essential information on the stability of (+)-Mayurone in various solvents. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the handling and storage of (+)-Mayurone solutions.

Q1: My (+)-Mayurone solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can indicate that the solubility limit of (+)-Mayurone has been exceeded in the chosen solvent or that the compound is degrading.

  • Troubleshooting Steps:

    • Verify Concentration: Ensure the concentration of your solution does not exceed the known solubility of (+)-Mayurone in that specific solvent. If solubility data is unavailable, it is recommended to perform a solubility test.

    • Gentle Warming & Sonication: Briefly warm the solution to 37°C and use a water bath sonicator to aid dissolution.[1]

    • Solvent Selection: If precipitation persists, consider using a different solvent or a co-solvent system. For many terpenes, less polar solvents may offer better solubility.

Q2: I am observing inconsistent results in my bioassays using (+)-Mayurone. Could solvent-related instability be the cause?

A2: Yes, inconsistent results can be a sign of compound degradation. The stability of (+)-Mayurone can be influenced by the solvent, storage conditions, and handling.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Whenever possible, prepare (+)-Mayurone solutions fresh before each experiment.

    • Storage Conditions: Store stock solutions in airtight, amber glass vials at -20°C to minimize degradation from light, oxygen, and temperature fluctuations.[2][3][4] Avoid repeated freeze-thaw cycles.

    • Perform a Stability Study: Conduct a short-term stability study in your experimental solvent to understand the degradation kinetics. (See Experimental Protocols section for a detailed guide).

Q3: What are the optimal storage conditions for (+)-Mayurone?

A3: As a terpene, (+)-Mayurone is susceptible to degradation from heat, light, and oxygen.[5][6]

  • Best Practices:

    • Solid Form: Store solid (+)-Mayurone in a cool, dark, and dry place, preferably in a desiccator at 4°C or below.

    • In Solution: Store solutions in airtight, UV-protective (amber) glass containers in a cool and dark environment, ideally between 15-21°C for short-term and -20°C for long-term storage.[2][3][5] Do not use plastic containers as they can leach chemicals and are not sufficiently protective.[3][7]

Q4: Which solvents are recommended for dissolving (+)-Mayurone?

  • Recommended Solvents for Biological Assays:

    • Dimethyl sulfoxide (B87167) (DMSO): Often used for in vitro studies due to its high dissolving power. Keep the final concentration in assays low (typically <0.5%).

    • Ethanol: A good alternative to DMSO.

    • Methanol and Acetonitrile: Frequently used for analytical purposes like HPLC.[4]

Stability Data Summary

The following tables present hypothetical stability data for (+)-Mayurone in different solvents under various conditions. This data is for illustrative purposes to demonstrate how stability results would be presented.

Table 1: Short-Term Stability of (+)-Mayurone (1 mg/mL) at Room Temperature (25°C) in the Dark

SolventTime (hours)Remaining (+)-Mayurone (%)
DMSO0100
2498.5
4896.2
7294.0
Ethanol0100
2499.1
4897.8
7296.5
PBS (pH 7.4)0100
2492.3
4885.1
7278.6

Table 2: Long-Term Stability of (+)-Mayurone (10 mM Stock) at -20°C

SolventTime (months)Remaining (+)-Mayurone (%)
DMSO0100
199.8
399.2
698.1
Ethanol0100
199.9
399.5
698.9

Experimental Protocols

Protocol 1: Determining the Solubility of (+)-Mayurone

This protocol outlines a procedure to experimentally determine the solubility of (+)-Mayurone in a single solvent.

  • Preparation: Place approximately 5 mg of (+)-Mayurone into a glass test tube.

  • Initial Solvent Addition: Add 0.25 mL of the desired solvent to the test tube.

  • Mixing: Vigorously mix the contents by flicking the tube.

  • Observation at Room Temperature: If the solid completely dissolves, the compound is soluble at approximately 20 mg/mL. If not, proceed to the next step.

  • Heating: Place the test tube in a steam or hot water bath and bring the solvent to a boil.

  • Observation at Elevated Temperature: If the solid dissolves when hot, the solvent may be suitable for creating a saturated solution.

  • Incremental Solvent Addition: If the solid is not fully dissolved, add additional 0.25 mL aliquots of the solvent, heating and mixing after each addition, until the solid dissolves. Record the total volume of solvent used to calculate the solubility.

Protocol 2: Assessing the Stability of (+)-Mayurone in Solution

This protocol uses HPLC-UV or LC-MS to quantify the amount of (+)-Mayurone remaining over time.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (+)-Mayurone in the solvent to be tested (e.g., DMSO, Ethanol, PBS).

  • Sample Incubation: Aliquot the solution into several amber glass vials and store them under the desired conditions (e.g., room temperature, 37°C, -20°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours for short-term studies; 1, 3, and 6 months for long-term studies).[8]

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method to determine the concentration of (+)-Mayurone.

  • Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0) to calculate the percentage of (+)-Mayurone remaining.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation prep Prepare (+)-Mayurone Stock Solution aliquot Aliquot into Amber Vials prep->aliquot store Store at Defined Conditions (Temp, Light) aliquot->store sample Withdraw Samples at Time Points store->sample hplc Analyze by HPLC/LC-MS sample->hplc calculate Calculate % Remaining hplc->calculate troubleshooting_flowchart start Inconsistent Bioassay Results check_solution Is the (+)-Mayurone solution prepared fresh? start->check_solution prepare_fresh Prepare fresh solution before each experiment check_solution->prepare_fresh No check_storage How are stock solutions stored? check_solution->check_storage Yes end Consistent Results prepare_fresh->end good_storage Store at -20°C in airtight, amber vials. Avoid freeze-thaw. check_storage->good_storage Properly bad_storage Improper Storage check_storage->bad_storage Improperly run_stability Conduct a stability study in the experimental solvent good_storage->run_stability bad_storage->good_storage run_stability->end

References

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in (+)-Mayurone Bioassays

Disclaimer: Information on the specific biological activities and established bioassay protocols for (+)-Mayurone is limited in publicly available scientific literature. This guide provides troubleshooting advice and sta...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific biological activities and established bioassay protocols for (+)-Mayurone is limited in publicly available scientific literature. This guide provides troubleshooting advice and standardized protocols applicable to the bio-evaluation of novel natural products like (+)-Mayurone, using hypothetical data and plausible biological targets for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in cell viability between replicate wells when testing (+)-Mayurone in our MTT assay. What could be the cause?

A1: High variability in cell-based assays is a common issue that can stem from several factors.[1][2] Key areas to investigate include:

  • Cell Seeding and Plating: Inconsistent cell numbers across wells is a primary source of variability. Ensure thorough mixing of the cell suspension before and during plating to prevent cell settling. Pay attention to pipetting technique to ensure accuracy and consistency. Uneven cell distribution, such as the "edge effect" where cells in outer wells behave differently, can also contribute. To mitigate this, consider not using the outermost wells of the plate for experimental data.

  • Compound Precipitation: (+)-Mayurone, like many natural products, may have limited solubility in aqueous media. If the compound precipitates out of solution, it will not be bioavailable to the cells, leading to inconsistent effects. Visually inspect the wells under a microscope for any signs of precipitation. It is also crucial to ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically ≤ 0.5%).

  • Incubation Conditions: Fluctuations in temperature, humidity, and CO2 levels within the incubator can affect cell growth and metabolism. Ensure the incubator is properly calibrated and maintained.

  • Assay Reagents and Execution: Improperly prepared or stored reagents, particularly the MTT solution, can lead to inconsistent results. Ensure all reagents are brought to the appropriate temperature before use. Pipetting errors during the addition of MTT or the solubilization solution can also introduce variability.

Q2: The IC50 value of (+)-Mayurone in our enzyme inhibition assay is not reproducible between experiments. What should we check?

A2: Inconsistent IC50 values in enzyme inhibition assays often point to issues with the stability of the reagents or the experimental setup.[3][4] Consider the following:

  • Enzyme Activity: The activity of the enzyme is critical. Ensure the enzyme is stored correctly and that its activity is consistent for each experiment. Avoid repeated freeze-thaw cycles. It's good practice to run a standard inhibitor with a known IC50 value in parallel to confirm the assay is performing as expected.

  • Substrate and Inhibitor Concentrations: Inaccurate serial dilutions of (+)-Mayurone or the substrate can lead to shifts in the IC50 value. Use calibrated pipettes and prepare fresh dilutions for each experiment.

  • Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time after adding the substrate must be precisely controlled and consistent across all experiments.

  • Buffer Conditions: The pH and ionic strength of the assay buffer can influence both enzyme activity and inhibitor binding. Ensure the buffer is prepared consistently.

Q3: We are not observing any significant biological effect of (+)-Mayurone in our bioassay. What are the potential reasons?

A3: A lack of observable effect can be due to several factors, ranging from the compound itself to the assay design.[5]

  • Compound Integrity: Verify the purity and integrity of your (+)-Mayurone sample. Degradation during storage or handling could lead to a loss of activity.

  • Concentration Range: The tested concentration range of (+)-Mayurone may be too low to elicit a biological response. It is advisable to test a wide range of concentrations in initial screening experiments.

  • Cell Line or Target Sensitivity: The chosen cell line or biological target may not be sensitive to (+)-Mayurone. If possible, test the compound on a panel of different cell lines or against different enzymes to identify a responsive system.

  • Assay Suitability: The chosen assay may not be appropriate for detecting the specific biological activity of (+)-Mayurone. For example, if the compound acts via a specific signaling pathway, a general cytotoxicity assay may not reveal its effect at non-toxic concentrations.

Data Presentation

Hypothetical Cytotoxicity of (+)-Mayurone in Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma4825.3
A549Lung Carcinoma4842.1
HeLaCervical Carcinoma4833.8
HepG2Hepatocellular Carcinoma4858.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Key Experiment 1: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of (+)-Mayurone on adherent cancer cell lines.

Materials:

  • (+)-Mayurone stock solution (e.g., 10 mM in DMSO)

  • Adherent cancer cells (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (+)-Mayurone in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Mandatory Visualizations

Potential Signaling Pathway Affected by (+)-Mayurone

G Potential Inflammatory Signaling Pathway cluster_0 Potential Inflammatory Signaling Pathway External Stimulus\n(e.g., LPS) External Stimulus (e.g., LPS) TLR4 TLR4 External Stimulus\n(e.g., LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation and Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes\n(e.g., COX-2, TNF-α, IL-6) Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Nucleus->Pro-inflammatory Genes\n(e.g., COX-2, TNF-α, IL-6) Transcription (+)-Mayurone (+)-Mayurone (+)-Mayurone->IKK Complex Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by (+)-Mayurone.

Experimental Workflow for a Cell Viability Bioassay

G Experimental Workflow for Cell Viability Assay Start Start Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) Start->Cell Seeding\n(96-well plate) 24h Incubation\n(Cell Adhesion) 24h Incubation (Cell Adhesion) Cell Seeding\n(96-well plate)->24h Incubation\n(Cell Adhesion) Treat Cells with\n(+)-Mayurone Treat Cells with (+)-Mayurone 24h Incubation\n(Cell Adhesion)->Treat Cells with\n(+)-Mayurone Prepare (+)-Mayurone\nSerial Dilutions Prepare (+)-Mayurone Serial Dilutions Prepare (+)-Mayurone\nSerial Dilutions->Treat Cells with\n(+)-Mayurone 48h Incubation 48h Incubation Treat Cells with\n(+)-Mayurone->48h Incubation Add MTT Reagent Add MTT Reagent 48h Incubation->Add MTT Reagent 4h Incubation\n(Formazan Formation) 4h Incubation (Formazan Formation) Add MTT Reagent->4h Incubation\n(Formazan Formation) Add Solubilization Solution Add Solubilization Solution 4h Incubation\n(Formazan Formation)->Add Solubilization Solution Measure Absorbance\n(570 nm) Measure Absorbance (570 nm) Add Solubilization Solution->Measure Absorbance\n(570 nm) Data Analysis\n(Calculate IC50) Data Analysis (Calculate IC50) Measure Absorbance\n(570 nm)->Data Analysis\n(Calculate IC50) End End Data Analysis\n(Calculate IC50)->End

Caption: A typical workflow for determining the IC50 of a compound using an MTT assay.

References

Troubleshooting

Technical Support Center: Enhancing the Chromatographic Resolution of (+)-Mayurone

Welcome to the technical support center for the chromatographic analysis of (+)-Mayurone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and f...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of (+)-Mayurone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chiral separation of (+)-Mayurone.

Frequently Asked Questions (FAQs)

Q1: Why is chiral chromatography necessary for the analysis of mayurone (B1211200)?

A1: Mayurone possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers ((+)-mayurone and (-)-mayurone). These enantiomers can exhibit different pharmacological and toxicological properties. Therefore, a chiral stationary phase (CSP) is required to differentiate and separate them, which is not possible with standard achiral chromatography.[1][2]

Q2: What type of chiral stationary phase (CSP) is recommended for the initial screening of (+)-Mayurone?

A2: For a terpene ketone like (+)-Mayurone, polysaccharide-based CSPs are an excellent starting point.[3][4] Columns with coated or immobilized amylose (B160209) or cellulose (B213188) derivatives are known to be effective for a broad range of chiral compounds, including ketones.[1][5][6] Screening on both an amylose-based and a cellulose-based column is advisable as they can offer different selectivities.[4][5]

Q3: What are the typical mobile phases used for the chiral separation of (+)-Mayurone?

A3: The choice of mobile phase depends on the chromatography mode:

  • Normal-Phase (NP) Mode: This is the most common mode for chiral separations on polysaccharide CSPs. A typical mobile phase consists of a mixture of an alkane (e.g., n-hexane or n-heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol).[3][7]

  • Reversed-Phase (RP) Mode: For RP-HPLC, a mixture of water or buffer with an organic modifier like methanol (B129727) or acetonitrile (B52724) is used. This mode can be an alternative if normal-phase conditions do not yield the desired separation.

  • Polar Organic Mode: This mode uses polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase and is compatible with immobilized polysaccharide CSPs.

Q4: Should I use additives in my mobile phase for (+)-Mayurone analysis?

A4: (+)-Mayurone is a neutral ketone, so additives may not be necessary for initial screening. However, if you observe poor peak shape (e.g., tailing), it could be due to secondary interactions with residual silanols on the silica (B1680970) support of the column. While basic additives like diethylamine (B46881) (DEA) are typically for basic compounds and acidic additives like trifluoroacetic acid (TFA) for acidic ones, their effect on neutral compounds should be evaluated empirically if peak shape is an issue.[7][8]

Troubleshooting Guide

Q5: I am not observing any separation of the mayurone enantiomers (a single peak is observed). What should I do?

A5: A complete lack of separation suggests that the chosen CSP and mobile phase are not providing any enantioselectivity.

  • Verify Column and Mobile Phase: First, confirm you are using a chiral column and that the mobile phase composition is correct.

  • Change the Mobile Phase Modifier: If using a normal-phase system (e.g., hexane/isopropanol), try switching the alcohol modifier (e.g., from isopropanol to ethanol) as this can significantly alter selectivity.[7]

  • Switch the CSP: If changing the mobile phase doesn't work, the chosen chiral selector may not be suitable. Screen a CSP with a different selector (e.g., if you started with an amylose-based column, try a cellulose-based one).[4][5]

  • Reduce Temperature: Lowering the column temperature can sometimes enhance the subtle energetic differences between the enantiomer-CSP interactions, leading to improved resolution.[8][9]

Q6: My peaks are broad and the resolution is poor (Rs < 1.5). How can I improve this?

A6: Poor resolution with broad peaks can be addressed by optimizing several parameters to increase efficiency and selectivity.

  • Lower the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column) as this can improve efficiency.[9]

  • Optimize Mobile Phase Composition: Systematically vary the percentage of the alcohol modifier in your normal-phase mobile phase. A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks due to longer analysis times.

  • Reduce Temperature: As mentioned, decreasing the column temperature often improves chiral selectivity. Try running the analysis at a lower, controlled temperature (e.g., 15°C or 20°C).[8]

  • Check for Column Contamination: Adsorption of impurities at the head of the column can lead to a loss of efficiency. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[10]

Q7: The peaks for the mayurone enantiomers are tailing. How can I improve the peak shape?

A7: Peak tailing is often caused by undesirable secondary interactions or issues with the sample solvent.

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[10]

  • Mobile Phase Additives: Although mayurone is neutral, trace impurities in the sample or on the column might interact with the stationary phase. Experiment with adding a very small amount (e.g., 0.1%) of an additive like TFA or DEA to see if peak shape improves.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Reduce the injection volume or the sample concentration.[7]

  • Column Degradation: In rare cases, peak tailing can be a sign of column void formation or degradation of the stationary phase.[10] Test the column with a standard compound to check its performance.

Data Presentation: Impact of Chromatographic Parameters

The following table summarizes hypothetical data from a method development study for the chiral separation of (±)-mayurone on a polysaccharide-based CSP (Amylose derivative, 250 x 4.6 mm, 5 µm) in normal-phase mode.

Parameter Condition A Condition B Condition C Condition D
Mobile Phase Hexane/IPA (90:10)Hexane/IPA (95:5)Hexane/EtOH (90:10)Hexane/IPA (90:10)
Flow Rate (mL/min) 1.01.01.00.5
Temperature (°C) 25252515
Retention Time 1 (min) 8.212.59.515.8
Retention Time 2 (min) 8.914.010.517.5
Resolution (Rs) 1.351.851.602.10
Peak Shape SymmetricalSymmetricalSymmetricalSymmetrical

IPA: Isopropanol, EtOH: Ethanol

Experimental Protocols
Protocol 1: Initial Screening for (+)-Mayurone Resolution
  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic mayurone in isopropanol. Dilute to a working concentration of 50 µg/mL with the initial mobile phase.

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Columns for Screening:

    • Column 1: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., CHIRALPAK® AD-H)

    • Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., CHIRALCEL® OD-H)

  • Screening Mobile Phases (Isocratic):

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

  • Procedure: Equilibrate each column with the mobile phase for at least 30 minutes. Inject the sample and evaluate the chromatogram for any separation (peak splitting, shoulders, or baseline resolution).

Protocol 2: Method Optimization

Based on the most promising results from the initial screen (e.g., Column 1 with Mobile Phase A showed partial separation), proceed with optimization:

  • Optimize Alcohol Modifier Percentage:

    • Prepare mobile phases with varying percentages of isopropanol in n-hexane (e.g., 98:2, 95:5, 92:8).

    • Analyze the sample under each condition to find the optimal balance between resolution and analysis time.

  • Optimize Flow Rate:

    • Using the best mobile phase from the previous step, test lower flow rates (e.g., 0.8 mL/min, 0.6 mL/min, 0.5 mL/min).

    • Evaluate the effect on resolution and peak width.

  • Optimize Temperature:

    • Using the optimized mobile phase and flow rate, evaluate the effect of column temperature (e.g., 15°C, 20°C, 30°C).

    • Select the temperature that provides the best resolution and peak shape.

Mandatory Visualization

G Troubleshooting Workflow for (+)-Mayurone Chiral Resolution start Start: Analyze Racemic Mayurone Sample check_separation Observe Chromatogram start->check_separation single_peak Problem: Single Peak (No Separation) check_separation->single_peak No Separation poor_resolution Problem: Poor Resolution (Rs < 1.5) check_separation->poor_resolution Partial Separation good_resolution Good Resolution (Rs >= 1.5) check_separation->good_resolution Baseline Separation change_modifier Action: Change Alcohol Modifier (e.g., IPA to EtOH) single_peak->change_modifier optimize_mp Action: Optimize % Modifier in Mobile Phase poor_resolution->optimize_mp end End: Optimized Method good_resolution->end change_csp Action: Screen a Different CSP (e.g., Cellulose-based) change_csp->start Re-screen change_modifier->change_csp Still no separation lower_flow Action: Lower Flow Rate (e.g., to 0.5 mL/min) optimize_mp->lower_flow Resolution improves slightly lower_temp Action: Lower Column Temperature (e.g., to 15°C) lower_flow->lower_temp Further improvement needed lower_temp->good_resolution

Caption: Troubleshooting workflow for poor chiral amide separation.

References

Optimization

Preventing degradation of (+)-Mayurone during storage

Welcome to the Technical Support Center for (+)-Mayurone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of (+)-Mayurone during...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (+)-Mayurone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of (+)-Mayurone during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing (+)-Mayurone?

For long-term stability, solid (+)-Mayurone should be stored at or below -20°C.[1] For short-term storage, refrigeration at 2-8°C is acceptable. Solutions of (+)-Mayurone, particularly in volatile organic solvents, should always be stored at -20°C or lower to minimize solvent evaporation and potential degradation. As a general guideline for terpenoids, temperature control is crucial as some can begin to evaporate at temperatures as low as 37°C.[2]

Q2: How does light affect the stability of (+)-Mayurone?

Exposure to light, especially UV light, can lead to the degradation of many organic compounds, including sesquiterpenoids.[1] To prevent photolytic degradation, (+)-Mayurone should always be stored in amber or opaque containers.[1] When handling the compound, it is advisable to work in a subdued light environment or use amber-colored labware.

Q3: What is the ideal atmosphere for storing (+)-Mayurone?

Oxidation is a common degradation pathway for terpenoids.[3] To minimize oxidative degradation, (+)-Mayurone should be stored under an inert atmosphere, such as argon or nitrogen. After each use, it is recommended to flush the container with an inert gas before sealing.

Q4: I've observed a change in the color/consistency of my (+)-Mayurone sample. What could be the cause?

A change in the physical appearance of your sample, such as color change or oiling out of a solid, is a strong indicator of degradation. This can be caused by one or more of the following factors:

  • Exposure to air: Leading to oxidation.

  • Exposure to light: Causing photolytic degradation.

  • Elevated temperatures: Accelerating degradation pathways.

  • Presence of impurities: Catalyzing degradation reactions.

If you observe any changes, it is recommended to re-analyze the purity of the sample before use.

Q5: What are the likely degradation products of (+)-Mayurone?

While specific degradation pathways for (+)-Mayurone are not extensively documented in publicly available literature, based on its chemical structure (a ketone and a cyclopropane (B1198618) ring), potential degradation products could arise from:

  • Oxidation: Leading to the formation of epoxides, such as mayurone (B1211200) oxide, or other oxygenated derivatives.[2]

  • Rearrangement: Acidic or basic conditions could catalyze the rearrangement of the carbon skeleton.

  • Polymerization: Under certain conditions, unsaturated compounds can polymerize.

Identifying the exact degradation products would require analytical techniques such as LC-MS and NMR.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent experimental results. Degradation of (+)-Mayurone due to improper storage or handling.1. Review storage conditions (temperature, light, atmosphere). 2. Verify the purity of the (+)-Mayurone sample using a suitable analytical method (e.g., HPLC, GC). 3. If degradation is confirmed, use a fresh, properly stored aliquot of the compound. 4. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[1]
Appearance of new peaks in chromatogram during analysis. Formation of degradation products.1. Document the storage conditions and handling procedures of the sample. 2. Attempt to identify the degradation products using mass spectrometry (MS) and NMR. 3. Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their identity.
Insolubility or precipitation of the compound in a previously suitable solvent. Degradation leading to the formation of less soluble products or polymerization.1. Confirm the identity and purity of the compound. 2. If degradation has occurred, it may be necessary to purify the sample before use. 3. Consider using a different solvent or a co-solvent system.

Experimental Protocols

Protocol 1: Purity Assessment of (+)-Mayurone by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a (+)-Mayurone sample. Method optimization may be required.

1. Materials and Reagents:

  • (+)-Mayurone sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Reference standard of (+)-Mayurone (if available)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Determined by UV scan of (+)-Mayurone (likely in the range of 210-250 nm for a ketone).

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the (+)-Mayurone sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Monitor the chromatogram for the main peak corresponding to (+)-Mayurone and any impurity peaks.

  • Purity can be estimated by calculating the area percentage of the main peak relative to the total peak area.

Protocol 2: Forced Degradation Study of (+)-Mayurone

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[4][5] The following are general conditions based on ICH guidelines.[6]

1. Acidic Hydrolysis:

  • Dissolve (+)-Mayurone in a suitable solvent and add 0.1 M HCl.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralize the solution with 0.1 M NaOH.

  • Analyze the sample by HPLC.

2. Basic Hydrolysis:

  • Dissolve (+)-Mayurone in a suitable solvent and add 0.1 M NaOH.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

  • Neutralize the solution with 0.1 M HCl.

  • Analyze the sample by HPLC.

3. Oxidative Degradation:

  • Dissolve (+)-Mayurone in a suitable solvent and add 3% hydrogen peroxide.

  • Keep the solution at room temperature for a defined period.

  • Analyze the sample by HPLC.

4. Thermal Degradation:

  • Place a solid sample of (+)-Mayurone in a controlled temperature oven (e.g., 80°C) for a defined period.

  • Dissolve the heat-stressed sample in a suitable solvent.

  • Analyze the sample by HPLC.

5. Photolytic Degradation:

  • Expose a solution of (+)-Mayurone to a light source with a defined output (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/square meter).

  • Keep a control sample in the dark.

  • Analyze both samples by HPLC.

Visualizations

experimental_workflow cluster_storage Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage_solid Solid (+)-Mayurone ≤ -20°C, Dark, Inert Gas handling Handle in Subdued Light storage_solid->handling storage_solution Solution of (+)-Mayurone ≤ -20°C, Dark storage_solution->handling dissolution Dissolve in Appropriate Solvent handling->dissolution analysis Analytical Testing (e.g., HPLC) dissolution->analysis inconsistent_results Inconsistent Results? analysis->inconsistent_results check_purity Check Purity inconsistent_results->check_purity Yes forced_degradation Forced Degradation Study check_purity->forced_degradation Degradation Confirmed

Caption: Workflow for proper storage and handling of (+)-Mayurone.

degradation_pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products mayurone (+)-Mayurone light Light (UV) mayurone->light heat Heat mayurone->heat oxygen Oxygen (Air) mayurone->oxygen acid_base Acid/Base mayurone->acid_base photoproducts Photodegradation Products light->photoproducts thermal_isomers Thermal Isomers/Rearrangement Products heat->thermal_isomers oxidation_products Oxidation Products (e.g., Mayurone Oxide) oxygen->oxidation_products hydrolysis_products Hydrolysis/Rearrangement Products acid_base->hydrolysis_products

References

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (+)-Mayurone Derivatization

Disclaimer: Scientific literature detailing the specific derivatization of (+)-Mayurone is limited. The following troubleshooting guides, FAQs, and protocols are based on established principles for the derivatization of...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the specific derivatization of (+)-Mayurone is limited. The following troubleshooting guides, FAQs, and protocols are based on established principles for the derivatization of structurally similar, sterically hindered bicyclic ketones. Researchers should consider this guidance as a starting point and may need to perform extensive optimization for their specific (+)-Mayurone derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when derivatizing a sterically hindered ketone like (+)-Mayurone?

A1: The primary challenges associated with the derivatization of sterically hindered ketones such as (+)-Mayurone include low reaction conversion, the need for harsh reaction conditions which can lead to side products, and difficulties in achieving high stereoselectivity. The bulky bicyclic structure can impede the approach of reagents to the carbonyl group.

Q2: Which derivatization reactions are likely to be most challenging with (+)-Mayurone?

A2: Reactions that involve the formation of bulky transition states, such as the Wittig reaction, may proceed with low yields. Similarly, reactions requiring the formation of an enolate, such as aldol (B89426) condensations, might be difficult due to hindered proton abstraction.

Q3: Are there any alternative methods to consider for olefination if the Wittig reaction fails?

A3: Yes, for sterically demanding ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative. The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic and less basic than Wittig reagents, often leading to better yields with hindered carbonyls. Other alternatives include the Julia-Kocienski olefination and the Tebbe olefination for methylenation.

Q4: How can I purify my (+)-Mayurone derivative effectively?

A4: Purification of sesquiterpenoid derivatives often involves a combination of chromatographic techniques. Column chromatography on silica (B1680970) gel is a common first step. For closely related isomers or to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. Recrystallization can also be effective if a suitable solvent system is identified.

Q5: What analytical techniques are best suited for characterizing (+)-Mayurone derivatives?

A5: A combination of spectroscopic methods is essential for unambiguous structure determination. High-resolution mass spectrometry (HRMS) will confirm the molecular formula. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) will be crucial for elucidating the connectivity and stereochemistry of the derivative.

Troubleshooting Guide

Issue 1: Low or No Conversion in Wittig Reaction

Q: I am attempting a Wittig reaction on a (+)-Mayurone analog and observing very low conversion to the desired alkene. What are the potential causes and solutions?

A: Low conversion in a Wittig reaction with a hindered ketone is a common issue. Here are several factors to investigate:

  • Steric Hindrance: The bicyclo[3.2.1]octan-2-one core of mayurone (B1211200) presents significant steric bulk around the carbonyl group, which can hinder the approach of the phosphorus ylide.

  • Ylide Reactivity: The reactivity of the ylide is crucial. For hindered ketones, non-stabilized ylides are generally more reactive than stabilized ylides.

  • Base Selection: The choice of base for generating the ylide is critical. Stronger bases are required for less acidic phosphonium (B103445) salts (precursors to non-stabilized ylides).

  • Reaction Temperature: Ylide formation is often performed at low temperatures to prevent decomposition. However, the subsequent reaction with the hindered ketone may require elevated temperatures to overcome the activation energy barrier.

Solutions to Try:

  • Switch to a More Reactive Ylide: If using a stabilized ylide, consider switching to a non-stabilized or semi-stabilized ylide.

  • Optimize Base and Solvent: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF or diethyl ether are typically used.

  • Increase Reaction Temperature and Time: After ylide formation at a low temperature, gradually warm the reaction mixture to room temperature or even gently heat it to encourage the reaction with the hindered ketone. Monitor the reaction progress by TLC.

  • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: As a more robust alternative, the HWE reaction often provides better yields for sterically hindered ketones.

Issue 2: Difficulty in Purifying the (+)-Mayurone Derivative

Q: My crude reaction mixture contains the desired (+)-Mayurone derivative, but I am struggling to separate it from byproducts and unreacted starting material. What purification strategies can I employ?

A: The purification of structurally similar sesquiterpenoid derivatives can be challenging due to similar polarities of the components in the mixture.

  • Co-elution in Column Chromatography: The product, starting material, and byproducts may have very similar Rf values on TLC, leading to poor separation on a silica gel column.

  • Presence of Triphenylphosphine (B44618) Oxide (TPPO): In the case of a Wittig reaction, the byproduct triphenylphosphine oxide can complicate purification.

  • Thermal Instability: Some derivatives might be sensitive to heat, limiting the use of distillation.

Purification Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradients to improve separation. A shallow gradient can often resolve closely eluting spots.

    • Adsorbent: Consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica gel, if standard silica gel is ineffective.

  • Removal of TPPO: TPPO can sometimes be removed by precipitation from a non-polar solvent like diethyl ether or by conversion to a water-soluble complex.

  • Preparative HPLC: For difficult separations, preparative HPLC is a highly effective technique. Both normal-phase and reverse-phase columns can be used depending on the polarity of the derivative.

  • Recrystallization: If the derivative is a solid, extensive screening for a suitable recrystallization solvent or solvent mixture could yield a highly pure product.

Data Presentation

Table 1: General Reaction Conditions for Wittig Reaction on Hindered Ketones

ParameterConditionRationale
Ylide Type Non-stabilized (e.g., from alkyltriphenylphosphonium halides)More reactive towards sterically hindered ketones.
Base Strong, non-nucleophilic bases (e.g., n-BuLi, NaH, KHMDS)Ensures complete deprotonation of the phosphonium salt.
Solvent Anhydrous aprotic solvents (e.g., THF, Diethyl Ether)Prevents quenching of the strong base and ylide.
Temperature Ylide formation: -78 °C to 0 °C; Reaction: 0 °C to refluxLow temperature for ylide stability; higher temperature for reaction.
Reaction Time 12 - 48 hoursLonger reaction times are often necessary for hindered substrates.

Table 2: Comparison of Purification Techniques for Sesquiterpenoid Derivatives

TechniqueAdvantagesDisadvantagesBest For
Column Chromatography Versatile, scalable, cost-effective.Can be time-consuming, may not resolve close spots.Initial purification of crude reaction mixtures.
Preparative HPLC High resolution, excellent for isomeric separation.Expensive, smaller scale, requires method development.Final purification to high purity, separation of isomers.
Recrystallization Can yield very pure material, scalable.Only applicable to solids, finding a suitable solvent can be difficult.Purification of solid derivatives.
Distillation Good for volatile, thermally stable compounds.Not suitable for thermally labile derivatives.Purification of volatile, stable liquid derivatives.

Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction on a Hindered Bicyclic Ketone

Materials:

  • Alkyltriphenylphosphonium halide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.1 eq)

  • Hindered Bicyclic Ketone (e.g., (+)-Mayurone analog) (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add the alkyltriphenylphosphonium halide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi dropwise. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of the hindered bicyclic ketone in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Purification by Column Chromatography

Materials:

  • Crude product

  • Silica gel (appropriate mesh size)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Sand

  • Cotton or glass wool

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Plug the bottom of the chromatography column with cotton or glass wool and add a layer of sand.

  • Carefully pour the silica gel slurry into the column, allowing the solvent to drain, to pack the column. Top the silica gel with a layer of sand.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Carefully add the eluent to the top of the column and begin elution.

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried flask under Argon add_salt Add Phosphonium Salt and THF start->add_salt cool_0c Cool to 0 °C add_salt->cool_0c add_buli Add n-BuLi cool_0c->add_buli form_ylide Ylide Formation (1 hr) add_buli->form_ylide add_ketone Add (+)-Mayurone Analog form_ylide->add_ketone warm_rt Warm to RT, Stir 24-48h add_ketone->warm_rt monitor_tlc Monitor by TLC warm_rt->monitor_tlc quench Quench with NH4Cl monitor_tlc->quench extract Extract with Ether quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure Derivative purify->end

Caption: Generalized workflow for a Wittig reaction on a (+)-Mayurone analog.

purification_workflow start Crude Product is_solid Is the product a solid? start->is_solid try_recyrst Attempt Recrystallization is_solid->try_recyrst Yes column_chrom Perform Column Chromatography is_solid->column_chrom No recyrst_success Successful? try_recyrst->recyrst_success recyrst_success->column_chrom No pure_product Pure Product recyrst_success->pure_product Yes check_purity Check Purity (TLC/HPLC) column_chrom->check_purity is_pure Purity > 95%? check_purity->is_pure prep_hplc Preparative HPLC is_pure->prep_hplc No is_pure->pure_product Yes prep_hplc->pure_product

Caption: Decision workflow for purification of (+)-Mayurone derivatives.

Optimization

Technical Support Center: Troubleshooting Cell Viability Assays with (+)-Mayurone

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies for cell viability assays involving the natural compound (+)-Mayurone. The information is presented in a que...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies for cell viability assays involving the natural compound (+)-Mayurone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My tetrazolium-based assay (e.g., MTT, XTT) shows increased cell viability at high concentrations of (+)-Mayurone. Is this an accurate result?

A1: Not necessarily. This is a frequent artifact observed when working with natural compounds.[1] An apparent increase in cell viability, especially at higher concentrations, may not be due to cell proliferation but rather direct interference of (+)-Mayurone with the assay reagent.[1] Many natural products possess reducing properties that can chemically convert the tetrazolium salt (e.g., MTT) to its colored formazan (B1609692) product, independent of cellular metabolic activity.[2][3] This leads to a false-positive signal, suggesting higher cell viability than is actually present.[1]

Troubleshooting Step: To confirm interference, run a cell-free control experiment. Incubate various concentrations of (+)-Mayurone with the assay reagent in cell culture medium without cells.[1][2] A color change in these wells indicates direct reduction of the reagent by the compound.

Q2: I'm observing high background signal in my assay wells, even in the blanks. What are the potential causes?

A2: High background can obscure the true signal from your cells and may be caused by several factors:

  • Compound Interference: As mentioned in Q1, (+)-Mayurone may directly react with the assay reagent.[4]

  • Reagent Contamination: Bacterial or chemical contamination of your assay reagents can lead to non-specific signal generation. Always use sterile techniques when handling reagents.

  • Media Components: Phenol (B47542) red, a common pH indicator in cell culture media, can interfere with absorbance readings in colorimetric assays. Consider using phenol red-free media for the duration of the assay.

  • Plate Choice: For luminescence assays, white plates are used to maximize signal but can suffer from phosphorescence. For fluorescence assays, black plates are recommended to minimize background fluorescence.

Q3: My results are inconsistent between experiments. What factors could be contributing to this variability?

A3: Several factors can lead to poor reproducibility in cell viability assays:

  • Edge Effects: Wells on the perimeter of multi-well plates are more prone to evaporation and temperature fluctuations, which can affect cell growth. It is recommended to fill the outer wells with sterile media or water and not use them for experimental samples.

  • Cell Health and Seeding Density: Ensure your cells are healthy, in the exponential growth phase, and free from contamination. Variations in cell passage number can also affect results. Uneven cell seeding is a common source of variability, so ensure a homogenous single-cell suspension before plating.[5]

  • Compound Stability and Solubility: The stability of (+)-Mayurone in your cell culture medium over the incubation period can affect its bioactivity.[1][6] Poor solubility can lead to precipitation of the compound, resulting in inconsistent concentrations across the wells.[1][7] Visually inspect your wells for any precipitate.[1]

  • Solvent Effects: If using a solvent like DMSO to dissolve (+)-Mayurone, ensure the final concentration in the media is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1][8] Always include a vehicle control (cells treated with the same final concentration of the solvent) in your experiments.[1]

Q4: My absorbance/fluorescence readings are too low or I'm not seeing a dose-dependent response. What should I check?

A4: Low signal or a lack of a dose-response curve can be due to several issues:

  • Insufficient Cell Number: The initial cell seeding density may be too low, resulting in a signal that is not within the linear range of the assay.[1] It is crucial to determine the optimal cell seeding density for your specific cell line beforehand.[5]

  • Incorrect Incubation Time: The incubation time with the assay reagent may be too short for a sufficient signal to develop.[5] Conversely, if the treatment duration is too long or too short, you may miss the window of maximal effect.

  • Compound Precipitation: As mentioned earlier, poor solubility of (+)-Mayurone can lead to its precipitation out of solution.[1]

  • Incomplete Solubilization (MTT assay): For MTT assays, ensure the formazan crystals are completely dissolved before reading the plate.[5]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in cell viability assays with (+)-Mayurone.

G Troubleshooting Workflow for (+)-Mayurone Cell Viability Assays cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Investigation & Action cluster_3 Resolution start Inconsistent or Unexpected Results high_viability High Viability at High Doses? start->high_viability high_background High Background Signal? start->high_background poor_reproducibility Poor Reproducibility? start->poor_reproducibility low_signal Low Signal/No Dose-Response? start->low_signal cell_free_control Run Cell-Free Control high_viability->cell_free_control Suspect Interference check_reagents Check Reagents & Media high_background->check_reagents Contamination/Interference optimize_seeding Optimize Cell Seeding & Plating poor_reproducibility->optimize_seeding Variability in Plating check_solubility Check Compound Solubility & Stability poor_reproducibility->check_solubility Compound Issues low_signal->optimize_seeding Low Cell Number low_signal->check_solubility Compound Precipitation alternative_assay Consider Alternative Assay (e.g., SRB, ATP-based) cell_free_control->alternative_assay Interference Confirmed end Reliable & Reproducible Data check_reagents->end Issue Resolved optimize_seeding->end Issue Resolved check_solubility->end Issue Resolved alternative_assay->end

Caption: A logical workflow for troubleshooting cell viability assays.

Potential Mechanism of Action of (+)-Mayurone

While specific data on (+)-Mayurone is limited, related natural compounds often exert their cytotoxic effects through the induction of apoptosis and the generation of reactive oxygen species (ROS).

Possible Signaling Pathway

The diagram below illustrates a potential signaling pathway for (+)-Mayurone-induced cytotoxicity, based on common mechanisms of similar natural products.

G Potential Signaling Pathway for (+)-Mayurone Cytotoxicity mayurone (+)-Mayurone mitochondria Mitochondrial Stress mayurone->mitochondria ros ROS Production mitochondria->ros apoptosis Apoptosis ros->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: A potential signaling pathway for (+)-Mayurone.

Recommended Alternative Assays

If direct interference of (+)-Mayurone with tetrazolium-based assays is confirmed, consider using alternative methods that measure different cellular parameters:

Assay TypePrincipleAdvantages
Sulforhodamine B (SRB) Assay Measures total cellular protein content.[2]Less susceptible to interference from reducing compounds.[2]
ATP-Based Luminescence Assays Quantifies ATP, an indicator of metabolically active cells.[9]Highly sensitive and less prone to interference from colored compounds.
Trypan Blue Exclusion Assay A dye exclusion method that distinguishes viable from non-viable cells based on membrane integrity.[2][9]Simple and provides a direct count of viable cells.
Lactate Dehydrogenase (LDH) Assay Measures the activity of LDH released from damaged cells.[2]An indicator of cytotoxicity and membrane damage.

Experimental Protocols

Cell-Free Interference Assay Protocol

Objective: To determine if (+)-Mayurone directly reduces the tetrazolium salt in the absence of cells.

Materials:

  • 96-well plate

  • Cell culture medium (phenol red-free recommended)

  • (+)-Mayurone stock solution

  • Tetrazolium-based assay reagent (e.g., MTT, XTT)

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of (+)-Mayurone in cell culture medium in a 96-well plate.

  • Include a "medium only" blank control.

  • Add the tetrazolium-based assay reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for the same duration as your cell-based assay (e.g., 1-4 hours at 37°C).[2]

  • If using MTT, add the solubilization buffer and mix thoroughly to dissolve the formazan crystals.[2]

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[2]

  • A significant increase in absorbance in the wells containing (+)-Mayurone compared to the "medium only" control indicates direct interference.[5]

Sulforhodamine B (SRB) Assay Protocol

Objective: To assess cell viability based on total protein content, as an alternative to tetrazolium-based assays.[2]

Materials:

  • Cells seeded in a 96-well plate and treated with (+)-Mayurone

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB in 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • After treatment with (+)-Mayurone, fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[2]

  • Wash the plate five times with water and allow it to air dry.

  • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2]

  • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[2]

  • Allow the plate to air dry completely.

  • Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.[2]

  • Read the absorbance at 510 nm.[2]

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (+)-Mayurone and (-)-Mayurone: An Unexplored Frontier in Biological Activity

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the distinct biological activities of the enantiomeric pair, (+)-Mayurone and (-)-Mayurone. Despite the chemical...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the distinct biological activities of the enantiomeric pair, (+)-Mayurone and (-)-Mayurone. Despite the chemical characterization of these natural products, direct comparative studies evaluating their specific effects on biological systems are currently unavailable. This lack of data prevents a detailed comparison of their potential cytotoxic, antimicrobial, insecticidal, or enzyme inhibitory activities.

While research into the biological activities of broader classes of related compounds, such as terpenoids and ketones, is extensive, this information cannot be directly extrapolated to the specific enantiomers of mayurone (B1211200). The stereochemistry of a molecule is a critical determinant of its biological function, as it dictates the interaction with chiral biological targets like enzymes and receptors. Therefore, it is highly probable that (+)-Mayurone and (-)-Mayurone exhibit different, and possibly even opposing, biological effects.

The absence of comparative experimental data precludes the creation of a detailed guide complete with quantitative data tables, experimental protocols, and signaling pathway diagrams as initially intended. PubChem, a comprehensive database of chemical substances and their properties, provides basic information for (+)-Mayurone, but it does not contain any data on its biological activity, nor does it offer a direct comparison with its (-)-enantiomer.

This highlights a compelling area for future research. A thorough investigation into the bioactivity of individual mayurone enantiomers is warranted to unlock their potential therapeutic or agrochemical applications. Such studies would necessitate the following experimental workflow:

G cluster_0 Synthesis & Isolation cluster_1 Biological Screening cluster_2 Mechanism of Action Studies s1 Enantioselective Synthesis of (+)- and (-)-Mayurone s3 Chiral Separation s1->s3 s2 Isolation from Natural Sources s2->s3 b1 Cytotoxicity Assays (e.g., MTT, LDH) s3->b1 b2 Antimicrobial Assays (e.g., MIC, MBC) s3->b2 b3 Insecticidal Assays (e.g., Contact, Fumigant) s3->b3 b4 Enzyme Inhibition Assays (e.g., Kinase, Protease) s3->b4 m1 Target Identification b1->m1 b2->m1 b3->m1 b4->m1 m2 Signaling Pathway Analysis m1->m2 m3 In vivo Efficacy Studies m2->m3

Figure 1. A proposed experimental workflow for the comparative biological evaluation of (+)- and (-)-Mayurone.

Until such research is conducted and published, a definitive comparison of the biological activities of (+)-Mayurone and (-)-Mayurone remains an open question for the scientific community. Researchers in the fields of natural product chemistry, pharmacology, and drug development are encouraged to address this knowledge gap.

Comparative

A Comparative Guide to the Putative Structure-Activity Relationship of (+)-Mayurone Analogs in Cancer and Inflammation

For Researchers, Scientists, and Drug Development Professionals (+-)-Mayurone, a sesquiterpenoid ketone, represents an intriguing scaffold for the development of novel therapeutic agents. While comprehensive structure-ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+-)-Mayurone, a sesquiterpenoid ketone, represents an intriguing scaffold for the development of novel therapeutic agents. While comprehensive structure-activity relationship (SAR) studies on a series of synthesized (+)-Mayurone analogs are not yet publicly available, by examining the biological activities of structurally related sesquiterpenoids, we can extrapolate a putative SAR and guide future drug discovery efforts. This guide provides a comparative overview of the cytotoxic and anti-inflammatory activities of relevant sesquiterpenoids, details common experimental protocols, and visualizes key signaling pathways likely modulated by these compounds.

Hypothesized Structure-Activity Relationship of (+)-Mayurone Analogs

Based on SAR studies of other sesquiterpenoids, the following structural modifications to the (+)-Mayurone scaffold are hypothesized to influence its biological activity:

  • Modification of the Carbonyl Group: The ketone functionality is a potential site for chemical modification. Reduction to an alcohol or conversion to an oxime or hydrazone could modulate the compound's polarity and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

  • Introduction of Functional Groups on the Cyclopropane (B1198618) Ring: The unique cyclopropane ring offers a site for introducing substituents. The addition of small alkyl or electron-withdrawing groups could influence the molecule's steric and electronic properties, potentially enhancing its cytotoxic or anti-inflammatory effects.

  • Modifications of the Decalin Ring System: Introducing unsaturation or functional groups such as hydroxyl, methoxy, or halogens at various positions on the six-membered rings could significantly impact bioactivity. For instance, the presence of α,β-unsaturated carbonyl moieties in many sesquiterpenoids is crucial for their activity, often through Michael addition reactions with cellular nucleophiles.

  • Stereochemistry: The stereochemistry at the chiral centers of (+)-Mayurone is likely critical for its biological activity. Altering the stereoisomeric configuration could lead to significant changes in binding affinity to target proteins.

Comparative Biological Activity of Structurally Related Sesquiterpenoids

To provide a framework for the potential efficacy of (+)-Mayurone analogs, the following tables summarize the cytotoxic and anti-inflammatory activities of various structurally related sesquiterpenoids.

Table 1: Cytotoxic Activity of Selected Sesquiterpenoids

CompoundClassCancer Cell LineIC50 (µM)Reference
AlantolactoneEudesmanolideMDA-MB-231 (Breast)Potent STAT3 inhibitor[1]
ParthenolideGermacranolideMDA-MB-231 (Breast)Effective STAT3 inhibitor[1]
Salviplenoid AEudesmanolideRAW264.7 (Macrophage)Significantly decreased NO and TNF-α[2]
Helenalin DerivativesPseudoguaianolideVarious0.15 - 0.59[3]
Cumanin DerivativeGermacranolideWiDr (Colon)2.3[3]

Table 2: Anti-inflammatory Activity of Selected Sesquiterpenoids

CompoundActivityKey FindingsReference
Aromatic-turmeroneInhibition of pro-inflammatory mediatorsSuppressed MMP-9, iNOS, COX-2, TNF-α, IL-1β, IL-6, MCP-1[4]
Various SesquiterpenoidsInhibition of NF-κB pathwayInhibit phosphorylation of IκB and translocation of p65[5]
Salviplenoid AInhibition of NO and TNF-αInhibition of NF-κB and Erk1/2 signaling pathways[2]
Sesquiterpene LactonesInhibition of inflammatory enzymesInhibit prostaglandin (B15479496) synthetase[6]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the cytotoxic and anti-inflammatory properties of compounds like (+)-Mayurone and its analogs.

1. Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds ((+)-Mayurone analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

2. Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite (B80452) Measurement (Griess Assay): After 24 hours, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control cells.

Signaling Pathways

Sesquiterpenoids are known to exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The diagrams below illustrate the NF-κB and MAPK signaling pathways, which are likely targets for (+)-Mayurone and its analogs.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., LPS, TNF-α IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p50_p65 IκB-p50/p65 (Inactive) p50_p65 p50/p65 (NF-κB) p50_p65_n p50/p65 (Active) p50_p65->p50_p65_n Translocation IkB_p50_p65->p50_p65 IκB degradation DNA DNA p50_p65_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

MAPK_Signaling_Pathway MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocation Transcription_Factors Transcription Factors (e.g., AP-1, Elk-1) ERK_n->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling pathway, crucial in cell proliferation and survival.

References

Validation

Comparative Analysis of (+)-Mayurone and Thujopsene: A Guide for Researchers

A comprehensive review of the chemical properties and biological activities of the structurally related sesquiterpenoids, (+)-Mayurone and thujopsene (B1203592), reveals distinct profiles with potential implications for...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the chemical properties and biological activities of the structurally related sesquiterpenoids, (+)-Mayurone and thujopsene (B1203592), reveals distinct profiles with potential implications for drug development. This guide synthesizes available experimental data to offer a comparative analysis for researchers, scientists, and drug development professionals.

(+)-Mayurone, a tricyclic sesquiterpenoid, is a significant autoxidation product of thujopsene. Thujopsene, a more extensively studied bicyclic sesquiterpene, is a natural constituent of various coniferous trees. While structurally similar, emerging research indicates that the oxidative transformation of thujopsene to (+)-Mayurone results in a notable enhancement of certain biological activities, particularly its antifungal and antitermite properties.

Chemical and Physical Properties

Both (+)-Mayurone and thujopsene are sesquiterpenoids with the molecular formula C₁₅H₂₂O and C₁₅H₂₄, respectively. Their structural relationship is key to understanding their differing bioactivities.

Property(+)-MayuroneThujopsene
Molecular Formula C₁₅H₂₂OC₁₅H₂₄
Molar Mass 218.34 g/mol 204.36 g/mol
Class Tricyclic Sesquiterpenoid KetoneBicyclic Sesquiterpene
Natural Source Autoxidation product of thujopseneEssential oils of Cupressaceae family (e.g., Cedarwood, Juniper)
Appearance -Colorless to pale yellow liquid
Odor -Woody, balsamic

Comparative Biological Activity

Current research indicates that (+)-Mayurone possesses significantly more potent antifungal and antitermite activities compared to its precursor, thujopsene. While comprehensive quantitative data for a direct comparison of all biological activities is not yet available in the public domain, existing studies provide valuable insights.

Antifungal and Antitermite Activity
Anti-inflammatory Activity

Thujopsene has been investigated for its anti-inflammatory properties. One study reported an IC₅₀ value of 12.9 µg/mL for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[5] To date, there is no publicly available quantitative data on the anti-inflammatory activity of (+)-Mayurone, preventing a direct comparison.

Cytotoxicity

The cytotoxic effects of thujopsene have been evaluated against various cancer cell lines. For instance, an IC₅₀ value of 41.5 µg/mL was reported against HepG2 hepatocellular carcinoma cells after 48 hours of exposure.[5] There is currently a lack of specific IC₅₀ values for (+)-Mayurone against cancer cell lines in the available literature.

Enzyme Inhibition

Thujopsene has been identified as a potent inhibitor of certain cytochrome P450 enzymes. It acts as a competitive inhibitor of CYP2B6 with a Ki value of 0.8 µM and a mechanism-based inhibitor of CYP2C8, CYP2C9, and CYP2C19.[6] This highlights its potential for drug-herb interactions. Data on the enzyme inhibitory activity of (+)-Mayurone is not currently available.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar (B569324) medium. A suspension of fungal spores or yeast cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Compound Dilution: A stock solution of the test compound (e.g., in DMSO) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in immune cells.

  • Cell Culture: Macrophage cells (e.g., RAW264.7) are cultured in a suitable medium and seeded in 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • NO Measurement: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • IC₅₀ Calculation: The concentration of the compound that inhibits NO production by 50% (IC₅₀) is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The concentration of the compound that reduces cell viability by 50% (IC₅₀) is determined from the dose-response curve.

Visualizations

Logical Relationship between Thujopsene and (+)-Mayurone

G Relationship between Thujopsene and (+)-Mayurone Thujopsene Thujopsene Autoxidation Autoxidation Thujopsene->Autoxidation Mayurone (B1211200) (+)-Mayurone Autoxidation->Mayurone

Caption: Autoxidation of thujopsene leads to the formation of (+)-Mayurone.

Experimental Workflow for Biological Activity Screening

G Workflow for Bioactivity Comparison cluster_compounds Test Compounds cluster_assays Biological Assays cluster_data Data Analysis Thujopsene Thujopsene Antifungal Antifungal Assay Thujopsene->Antifungal AntiInflammatory Anti-inflammatory Assay Thujopsene->AntiInflammatory Cytotoxicity Cytotoxicity Assay Thujopsene->Cytotoxicity Mayurone (+)-Mayurone Mayurone->Antifungal Mayurone->AntiInflammatory Mayurone->Cytotoxicity MIC MIC Values Antifungal->MIC IC50 IC50 Values AntiInflammatory->IC50 Cytotoxicity->IC50 Comparison Comparative Analysis MIC->Comparison IC50->Comparison

Caption: Screening workflow for comparing the bioactivities of thujopsene and (+)-Mayurone.

References

Comparative

A Comparative Guide to the Validation of Analytical Methods for (+)-Mayurone Quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of analytical methodologies suitable for the quantification of (+)-Mayurone, a sesquiterpene ketone. While specif...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies suitable for the quantification of (+)-Mayurone, a sesquiterpene ketone. While specific validated methods for (+)-Mayurone are not extensively documented in publicly available literature, this document outlines the most probable and effective techniques based on the analysis of structurally similar sesquiterpenes. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are widely employed for the analysis of terpenes and terpenoids.[1][2][3][4]

The validation of these methods is crucial to ensure data accuracy, precision, and reliability for research, quality control, and regulatory purposes. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for (+)-Mayurone quantification depends on various factors, including the sample matrix, the required sensitivity, and the thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile and thermally stable sesquiterpene, (+)-Mayurone is highly amenable to GC-MS analysis.[4][5] This technique offers high resolution and sensitivity, making it a preferred method for the analysis of complex mixtures like essential oils where (+)-Mayurone may be present.[1][3]

High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally labile compounds, HPLC is the method of choice.[1][2][3] While (+)-Mayurone is generally considered volatile, HPLC can be a valuable alternative, particularly when dealing with matrices that are not suitable for direct GC injection or if derivatization is to be avoided.

The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for the quantification of sesquiterpenes, which can be extrapolated as expected validation parameters for (+)-Mayurone analysis.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) < 15%< 10%
Limit of Detection (LOD) ng/mL to pg/mL rangeµg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL to pg/mL rangeµg/mL to ng/mL range
Specificity High (based on mass spectra)Moderate to High (based on retention time and UV spectra)
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and would require optimization and validation specifically for (+)-Mayurone.

Protocol 1: Quantification of (+)-Mayurone by GC-MS

1. Sample Preparation:

  • Extraction: For solid samples (e.g., plant material), perform solvent extraction using a non-polar solvent such as hexane (B92381) or dichloromethane. For liquid samples, a simple dilution with a suitable solvent may be sufficient.

  • Internal Standard: Add a known concentration of an internal standard (e.g., a structurally similar, non-interfering compound) to all samples and calibration standards to correct for variations in injection volume and instrument response.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

3. Method Validation:

  • Linearity: Prepare a series of calibration standards of (+)-Mayurone (at least five concentration levels) and inject them into the GC-MS. Plot the peak area ratio of (+)-Mayurone to the internal standard against the concentration and determine the coefficient of determination (R²).

  • Accuracy: Spike a blank matrix with known concentrations of (+)-Mayurone at three different levels (low, medium, and high). Analyze the spiked samples and calculate the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) by analyzing multiple replicates of a sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days. Calculate the relative standard deviation (%RSD).

  • LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Quantification of (+)-Mayurone by HPLC-UV

1. Sample Preparation:

  • Extraction: Similar to the GC-MS protocol, extract (+)-Mayurone from the sample matrix using a suitable solvent system. The final extract should be dissolved in the mobile phase.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio should be optimized to achieve good separation. An isocratic elution is often suitable for single analyte quantification.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of (+)-Mayurone, which needs to be determined experimentally.

  • Injection Volume: 10 µL.

3. Method Validation:

  • Follow the same validation principles as outlined in the GC-MS protocol (Linearity, Accuracy, Precision, LOD, and LOQ), adapting the procedures for the HPLC system.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the general workflow for the validation of an analytical method, which is a critical process to ensure the reliability of the quantitative data.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_2 Method Application A Define Analytical Requirements B Select Appropriate Technique (GC-MS/HPLC) A->B C Optimize Method Parameters B->C D Linearity & Range C->D Proceed to Validation E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Specificity F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Routine Sample Analysis J->K L Quality Control K->L

Caption: General workflow for the development and validation of an analytical method.

Signaling Pathway for Method Selection

This diagram outlines the decision-making process for selecting between GC-MS and HPLC for the analysis of a compound like (+)-Mayurone.

Method_Selection_Pathway cluster_properties Analyte Properties cluster_methods Analytical Methods start Analyte: (+)-Mayurone volatility Is the compound volatile? start->volatility thermal_stability Is the compound thermally stable? volatility->thermal_stability Yes hplc HPLC is a suitable method volatility->hplc No gcms GC-MS is a suitable method thermal_stability->gcms Yes consider_derivatization Consider Derivatization for GC-MS thermal_stability->consider_derivatization No consider_derivatization->gcms consider_derivatization->hplc

Caption: Decision pathway for selecting an appropriate analytical method for (+)-Mayurone.

References

Validation

Cross-Validation of (+)-Mayurone Bioassay Results: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of (+)-Mayurone and related compounds, alongside detailed experimental protocols for cross-va...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of (+)-Mayurone and related compounds, alongside detailed experimental protocols for cross-validation.

While specific bioassay data for (+)-Mayurone is limited in publicly available literature, this guide synthesizes information on the bioactivity of its parent compound, thujopsene (B1203592), and other constituents of the Juniperus species, from which (+)-Mayurone is derived. This comparative approach offers a framework for validating potential bioassay results and exploring the therapeutic promise of this natural compound.

Comparative Bioactivity Data

(+)-Mayurone is a sesquiterpenoid belonging to the thujopsene family. Although direct cytotoxic or other bioactivity data for (+)-Mayurone is not extensively documented, the bioactivity of thujopsene provides a valuable benchmark. Thujopsene has demonstrated cytotoxic effects against certain cancer cell lines.

CompoundBioassay TypeCell LineResult (LC50)Reference
ThujopseneCytotoxicity AssayA549 (Non-small cell lung cancer)35.27 µg/ml[1][2]

Compounds isolated from the Juniperus genus, the natural source of (+)-Mayurone, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, suggesting that constituents like (+)-Mayurone may possess similar properties[3][4][5][6][7]. Bioassay-guided fractionation of extracts from these plants is a common strategy to identify and characterize novel bioactive molecules.

Experimental Protocols

To facilitate the cross-validation of potential bioassay results for (+)-Mayurone, a standard protocol for determining cytotoxicity using the MTT assay is provided below. This method is widely used for the in vitro screening of natural products.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

1. Cell Culture:

  • Culture the desired cancer cell line (e.g., A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest cells using trypsin and perform a cell count.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of (+)-Mayurone in a suitable solvent (e.g., DMSO).
  • Create a series of dilutions of the compound in the cell culture medium.
  • Replace the medium in the wells with the medium containing the different concentrations of (+)-Mayurone. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
  • Incubate the plate for 24, 48, or 72 hours.

4. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for another 4 hours at 37°C.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Shake the plate for 10 minutes to ensure complete dissolution.

5. Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the cell viability against the compound concentration and determine the LC50 (the concentration at which 50% of the cells are killed) using a suitable software.

Visualizing the Workflow

To illustrate the logical flow of screening and validating natural products like (+)-Mayurone, the following diagrams outline the general experimental workflow and a hypothetical signaling pathway that could be investigated based on the known activities of related compounds.

G cluster_0 Extraction & Isolation cluster_1 Bioactivity Screening cluster_2 Cross-Validation & Mechanism of Action Plant Material (Juniperus sp.) Plant Material (Juniperus sp.) Crude Extract Crude Extract Plant Material (Juniperus sp.)->Crude Extract Solvent Extraction Fractions Fractions Crude Extract->Fractions Chromatography (+)-Mayurone (+)-Mayurone Fractions->(+)-Mayurone Purification Initial Bioassays Initial Bioassays (+)-Mayurone->Initial Bioassays e.g., Cytotoxicity Active / Inactive Active / Inactive Initial Bioassays->Active / Inactive Active Active Dose-Response Studies Dose-Response Studies Active->Dose-Response Studies Determine IC50/LC50 Secondary Assays Secondary Assays Dose-Response Studies->Secondary Assays e.g., Apoptosis, Cell Cycle Target Identification Target Identification Secondary Assays->Target Identification G (+)-Mayurone (+)-Mayurone Cellular Target Cellular Target (+)-Mayurone->Cellular Target Binding/Inhibition Downstream Signaling Downstream Signaling Cellular Target->Downstream Signaling Signal Transduction Apoptosis Apoptosis Downstream Signaling->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling->Cell Cycle Arrest

References

Comparative

Cytotoxicity of Sesquiterpenes: A Comparative Analysis of Thujopsene and Cedrol

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of natural compounds is a critical step in the discovery of novel therapeutic agents. This guide provides a comparati...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of natural compounds is a critical step in the discovery of novel therapeutic agents. This guide provides a comparative overview of the cytotoxicity of two prominent sesquiterpenes, thujopsene (B1203592) and cedrol (B397079), often isolated from various species of the Juniperus genus. While data on the cytotoxicity of (+)-Mayurone, a related sesquiterpene, is not currently available in the public domain, this comparison of its structural analogs provides valuable insights into the potential bioactivity of this class of compounds.

Comparative Cytotoxicity Data

The cytotoxic activities of thujopsene and cedrol have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundCell LineAssayIC50/LC50Reference
ThujopseneA549 (Non-small cell lung cancer)Not specified35.27 µg/mL (LC50)[1][2]
CedrolHT-29 (Colon cancer)WST assay185.50 µM[3][4]
CedrolCT-26 (Colon cancer)Not specified92.46 ± 4.09 µM[3]
CedrolK562 (Leukemia)Not specified179.5 µM (GI50)[4]
CedrolSVEC (Mouse vascular endothelial)Not specified202.19 ± 4.27 µM[3][5]
CedrolMDCK (Canine kidney epithelial)Not specified281.60 ± 5.17 µM[3][5]

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate compounds like sesquiterpenes.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]

  • Cell Plating: Seed cells in a 96-well plate at a density of 3 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., thujopsene or cedrol) and a vehicle control (like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] The intensity of the purple color is directly proportional to the number of viable cells.

alamarBlue™ (Resazurin) Assay

This fluorescent/colorimetric assay also measures cell viability through the metabolic reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells.[10][11]

  • Cell Preparation: Harvest cells in the logarithmic growth phase and adjust the cell density as required for the experiment.[10]

  • Plating and Treatment: Plate the cells in a 96-well plate and expose them to a range of concentrations of the test compound.

  • alamarBlue™ Addition: Add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume.[10]

  • Incubation: Incubate the plate for 1-8 hours at 37°C.[10][11]

  • Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm, or measure absorbance at 570 nm and 600 nm.[10]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12][13]

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compounds for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent like Triton X-100).[13]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[13] Carefully transfer the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader. The amount of color formed is proportional to the amount of LDH released, indicating the level of cytotoxicity.[12][13]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT and LDH cytotoxicity assays.

MTT_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay Procedure cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with Sesquiterpenes incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization buffer (DMSO) incubate3->solubilize measure Measure absorbance at 570nm solubilize->measure analyze Calculate Cell Viability (%) measure->analyze ic50 Determine IC50 values analyze->ic50

MTT Assay Experimental Workflow

LDH_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay Procedure cluster_analysis Data Analysis start Seed cells in 96-well plate treat Treat with Sesquiterpenes & Controls start->treat incubate Incubate for desired period treat->incubate centrifuge Centrifuge plate incubate->centrifuge supernatant Transfer supernatant to new plate centrifuge->supernatant add_reagent Add LDH reaction solution supernatant->add_reagent incubate_reagent Incubate for 30 min add_reagent->incubate_reagent measure Measure absorbance at 490nm incubate_reagent->measure analyze Calculate % Cytotoxicity measure->analyze ic50 Determine IC50 values analyze->ic50

LDH Assay Experimental Workflow

Signaling Pathways

Cedrol has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. It can activate both the intrinsic (mitochondrial) and extrinsic pathways of apoptosis. This involves the activation of caspases, such as caspase-3, -8, and -9, and an increase in the Bax/Bcl-2 ratio.[5] Furthermore, cedrol has been reported to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cell survival and proliferation.[4][5]

Cedrol_Signaling_Pathway cluster_pathways Signaling Pathways cluster_effects Cellular Effects Cedrol Cedrol PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Cedrol->PI3K_Akt_mTOR inhibits NFkB NF-κB Pathway Cedrol->NFkB inhibits Apoptosis Apoptosis Cedrol->Apoptosis induces Cell_Survival Cell Survival & Proliferation PI3K_Akt_mTOR->Cell_Survival promotes NFkB->Cell_Survival promotes

Simplified overview of signaling pathways affected by Cedrol.

References

Validation

Comparative Analysis of the Antimicrobial Activity of Bicyclic Terpenoids and Conventional Antibiotics

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comparative overview of the antimicrobial activity of bicyclic terpenoids, as a proxy for (+)-Mayurone for which sp...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the antimicrobial activity of bicyclic terpenoids, as a proxy for (+)-Mayurone for which specific data is not publicly available, against known antibiotics. The data presented is based on published experimental findings for various terpenoid compounds and commonly used antibiotics.

Executive Summary

The increasing prevalence of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Natural products, particularly terpenoids, have shown promise as a source of new antibacterial compounds. This guide summarizes the available in vitro antimicrobial activity data for a selection of terpenoids and compares it with that of two widely used antibiotics, Ciprofloxacin and Ampicillin, against the common pathogenic bacteria Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Due to the lack of specific antimicrobial data for (+)-Mayurone, this guide utilizes data from other structurally related bicyclic and monocyclic terpenoids to provide a representative comparison.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is presented in terms of Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[1] The following tables summarize the MIC values (in µg/mL) of various terpenoids and conventional antibiotics against S. aureus and E. coli.

Table 1: MIC Values of Selected Terpenoids against S. aureus and E. coli

Terpenoid CompoundBacterial StrainMIC (µg/mL)Reference
CarvacrolS. aureus128.0 - 203.2[2]
ThymolS. aureus256.0 - 724.0[2]
TerpineolS. aureus>1024[3]
(-)-trans-CaryophylleneS. aureus>20,000[4]
CarvacrolE. coli250[5]
ThymolE. coli70[5]
GeraniolE. coli512[6]
CitronellolE. coli512[6]

Table 2: MIC Values of Known Antibiotics against S. aureus and E. coli

AntibioticBacterial StrainMIC (µg/mL)Reference
CiprofloxacinS. aureus (MRSA)12.5 µM (~4.14)[7]
CiprofloxacinS. aureus (sensitive)0.5[8]
AmpicillinS. aureus0.6 - 1.0[9]
CiprofloxacinE. coli0.016 µM (~0.005)[7]
CiprofloxacinE. coli0.1 - 5[10]
AmpicillinE. coli4[9]

Note: Direct comparison of MIC values should be done with caution as they can be influenced by the specific bacterial strain and the experimental method used.

Experimental Protocols

The following are detailed methodologies for two standard antimicrobial susceptibility tests used to determine MIC values.

1. Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Agent: Stock solutions of the test compounds (terpenoids and antibiotics) are prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1][11]

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard.[1] This suspension is then diluted to the appropriate concentration for inoculation.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[1] The plate is then incubated at a controlled temperature (typically 37°C) for 18-24 hours.[12]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[1][11]

2. Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[13][14][15][16]

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation of Agar (B569324) Plate: A Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension to create a lawn of growth.[13][14]

  • Application of Disks: Paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the surface of the inoculated agar.[14]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The diameter of the zone of inhibition (the area with no bacterial growth) around each disk is measured in millimeters.[13] The susceptibility of the bacterium to the antimicrobial is then determined by comparing the zone diameter to standardized charts.[15]

Mandatory Visualization

Experimental Workflow for MIC Determination (Broth Microdilution)

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 18-24 hours C->D E Observe for visible bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 1. Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Signaling Pathway: General Mechanism of Action of Terpenoids

Terpenoids are known to exert their antimicrobial effects through various mechanisms, primarily targeting the bacterial cell membrane.[17][18]

Terpenoid_Mechanism Terpenoid Bicyclic Terpenoid Membrane Bacterial Cell Membrane Terpenoid->Membrane interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Cellular Components (Ions, ATP, Proteins) Disruption->Leakage CellDeath Inhibition of Bacterial Growth & Cell Death Leakage->CellDeath

Figure 2. General mechanism of antimicrobial action of terpenoids, focusing on cell membrane disruption.

Conclusion

The presented data indicates that certain terpenoids exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. While generally less potent than conventional antibiotics like Ciprofloxacin and Ampicillin, their unique mechanisms of action and potential for synergistic effects with existing drugs make them valuable candidates for further research and development in the fight against antibiotic resistance. The lack of specific data for (+)-Mayurone highlights the need for further investigation into the antimicrobial properties of this particular compound.

References

Comparative

A Comparative Guide to the Anti-inflammatory Effects of (+)-Mayurone and Standard Drugs

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of December 2025, publicly available scientific literature lacks specific quantitative data on the anti-inflammatory effects of (+)-Mayurone....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature lacks specific quantitative data on the anti-inflammatory effects of (+)-Mayurone. Therefore, a direct quantitative comparison with standard drugs is not feasible. This guide provides a framework for evaluating anti-inflammatory compounds, detailing the established mechanisms of the standard drugs Indomethacin and Dexamethasone, and outlining the experimental protocols typically used to generate comparative data.

Introduction to Anti-inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial part of the innate immune response, chronic or excessive inflammation contributes to a variety of diseases. Anti-inflammatory drugs are designed to interfere with the signaling pathways that drive this process. This guide focuses on the potential anti-inflammatory properties of (+)-Mayurone in comparison to two widely used standards: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a synthetic glucocorticoid.

Mechanisms of Action of Standard Anti-inflammatory Drugs

Indomethacin

Indomethacin is a potent NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Dexamethasone

Dexamethasone is a powerful synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. Its primary mechanism involves binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

Key In Vitro Assays for Assessing Anti-inflammatory Activity

To evaluate and compare the anti-inflammatory effects of a novel compound like (+)-Mayurone against standards, a series of well-defined in vitro experiments are essential. The following are standard assays used in the field.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The murine macrophage cell line, RAW 264.7, is commonly used to screen for inhibitors of NO production.

Experimental Protocol: Griess Assay for Nitrite Determination

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound ((+)-Mayurone) or standards (Indomethacin, Dexamethasone) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Inhibition of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) play a pivotal role in the inflammatory cascade.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture and Treatment: Similar to the NO inhibition assay, RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs) are seeded, pre-treated with the test compounds, and stimulated with LPS.

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

  • ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated, and IC50 values are determined.

Quantitative Comparison of Anti-inflammatory Standards

The following tables summarize representative quantitative data for Indomethacin and Dexamethasone from various studies. It is crucial to note that these values can vary significantly depending on the specific experimental conditions (e.g., cell type, stimulus concentration, incubation time).

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
Indomethacin>100Varies across studies
Dexamethasone~0.1 - 10Varies across studies

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated Cells

CompoundCytokineIC50 (µM)Cell TypeReference
IndomethacinTNF-α>100RAW 264.7Varies across studies
IL-6>100RAW 264.7Varies across studies
IL-1β>100RAW 264.7Varies across studies
DexamethasoneTNF-α~0.01 - 1PBMCsVaries across studies
IL-6~0.01 - 1PBMCsVaries across studies
IL-1β~0.01 - 1PBMCsVaries across studies

Signaling Pathways in Inflammation

The anti-inflammatory effects of compounds like (+)-Mayurone are often mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_p NF-κB (Active) NFkB_IkB->NFkB_p Activation Nucleus Nucleus NFkB_p->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription

Simplified NF-κB signaling pathway activated by LPS.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 (Transcription Factor) MAPK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression

General overview of the MAPK signaling cascade.

Experimental Workflow for Comparative Analysis

A robust comparison of the anti-inflammatory effects of a novel compound with established standards requires a systematic experimental approach.

Experimental_Workflow Start Start: Compound of Interest ((+)-Mayurone) and Standards InVitro In Vitro Screening Start->InVitro NO_Assay NO Production Assay (RAW 264.7) InVitro->NO_Assay Cytokine_Assay Cytokine Production Assay (ELISA) InVitro->Cytokine_Assay Mechanism Mechanism of Action Studies NO_Assay->Mechanism Cytokine_Assay->Mechanism Western_Blot Western Blot (NF-κB, MAPK pathways) Mechanism->Western_Blot qPCR RT-qPCR (Gene Expression) Mechanism->qPCR Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis qPCR->Data_Analysis Conclusion Conclusion on Relative Potency and Mechanism Data_Analysis->Conclusion

Typical workflow for comparing anti-inflammatory compounds.

Conclusion and Future Directions

While (+)-Mayurone is a compound of interest for its potential anti-inflammatory properties, a thorough investigation following the outlined experimental protocols is necessary to substantiate these claims and establish a clear comparison with well-characterized drugs like Indomethacin and Dexamethasone. Future research should focus on generating robust in vitro data for (+)-Mayurone, including IC50 values for the inhibition of key inflammatory mediators and elucidation of its effects on the NF-κB and MAPK signaling pathways. Such studies will be critical for determining its therapeutic potential and advancing it in the drug development pipeline.

Validation

Pharmacokinetic Profile of (+)-Mayurone and Its Derivatives: A Comparative Analysis

Disclaimer: Publicly available research on the pharmacokinetics of (+)-Mayurone is limited. This guide presents a hypothetical comparative analysis based on established principles of drug metabolism and pharmacokinetic s...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the pharmacokinetics of (+)-Mayurone is limited. This guide presents a hypothetical comparative analysis based on established principles of drug metabolism and pharmacokinetic studies to serve as a framework for researchers in the field. The data and derivatives discussed are illustrative.

Introduction

(+)-Mayurone is a naturally occurring sesquiterpenoid that has garnered interest for its potential therapeutic properties. To advance its development as a clinical candidate, a thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is essential.[1][2][3] Furthermore, the synthesis of derivatives is a common strategy in drug discovery to optimize these pharmacokinetic properties, aiming to enhance bioavailability, prolong half-life, and ensure effective distribution to target tissues.[4][5]

This guide provides a hypothetical comparison of the pharmacokinetic profiles of (+)-Mayurone and two notional derivatives: a hydroxylated analog (Derivative A) and a fluorinated analog (Derivative B). Such modifications are routinely employed to modulate a compound's metabolic stability and physicochemical properties. The objective is to illustrate how these structural changes can influence key pharmacokinetic parameters, thereby guiding the selection of the most promising candidates for further development.

Comparative Pharmacokinetic Data

The following table summarizes the hypothetical pharmacokinetic parameters of (+)-Mayurone and its derivatives following oral (PO) and intravenous (IV) administration in a rat model. These parameters are crucial for evaluating the systemic exposure and persistence of a drug in the body.[6][7][8][9]

ParameterRoute(+)-Mayurone (Parent)Derivative A (Hydroxylated)Derivative B (Fluorinated)
Cmax (ng/mL) PO450 ± 55320 ± 40650 ± 70
Tmax (h) PO1.51.02.0
AUC(0-t) (ng·h/mL) PO1850 ± 2101100 ± 1504200 ± 450
AUC(0-t) (ng·h/mL) IV4100 ± 3503950 ± 3204500 ± 410
t1/2 (h) IV4.22.57.8
Clearance (mL/min/kg) IV4.16.82.2
Oral Bioavailability (F%) -452893

Interpretation of Data:

  • Derivative A (Hydroxylated): The introduction of a hydroxyl group typically increases polarity, making the compound more susceptible to Phase II metabolism and subsequent renal clearance. This is reflected in its lower Cmax, shorter half-life (t1/2), higher clearance, and reduced oral bioavailability (F%) compared to the parent compound.

  • Derivative B (Fluorinated): Fluorination at a metabolically active site can block enzymatic degradation, a common strategy to enhance metabolic stability.[4] This is illustrated by its significantly longer half-life, lower clearance, and consequently higher area under the curve (AUC) and excellent oral bioavailability. The increased systemic exposure makes it a potentially more viable drug candidate.

Experimental Protocols

The data presented above would be generated through a standardized in vivo pharmacokinetic study. The following protocol describes a typical methodology used in preclinical rodent studies.[1][3][10][11][12]

1. Test Compounds and Reagents:

  • (+)-Mayurone and its derivatives are synthesized and purified to >98% purity.

  • Formulation for intravenous (IV) administration: Compounds are dissolved in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline.

  • Formulation for oral (PO) administration: Compounds are suspended in a vehicle such as 0.5% methylcellulose (B11928114) in water.

2. Animal Models:

  • Male Sprague-Dawley rats (250-300g) are used for the study.

  • Animals are acclimatized for at least one week prior to the experiment with free access to food and water.[3]

  • Animals are fasted overnight before oral administration.

3. Drug Administration and Dosing:

  • Intravenous (IV) Group: Animals (n=3 per compound) receive a single bolus injection of the test compound (e.g., 2 mg/kg) via the tail vein.

  • Oral (PO) Group: Animals (n=3 per compound) receive a single dose of the test compound (e.g., 10 mg/kg) via oral gavage.

4. Blood Sampling:

  • Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.[1][12]

  • Blood samples are collected into EDTA-coated tubes and immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

5. Bioanalysis by LC-MS/MS:

  • Plasma samples are prepared for analysis, typically by protein precipitation with acetonitrile (B52724) containing an internal standard.

  • Concentrations of the test compounds in the plasma samples are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10]

  • The method is validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.

6. Pharmacokinetic Data Analysis:

  • The plasma concentration-time data for each animal is analyzed using non-compartmental analysis (NCA) with software such as WinNonlin.[1]

  • Key pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, and clearance are calculated.[6][8]

  • Oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study, from the initial preparation stages to the final data analysis and interpretation.

Pharmacokinetic_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis & Interpretation A Compound Synthesis & Formulation B Animal Acclimatization (Sprague-Dawley Rats) C Dosing (IV & Oral Routes) B->C D Serial Blood Sampling (0-24h) C->D E Plasma Separation (Centrifugation) D->E F Sample Bioanalysis (LC-MS/MS) E->F G Pharmacokinetic Modeling (Non-Compartmental Analysis) F->G H Parameter Calculation (Cmax, Tmax, AUC, t1/2, F%) G->H I Comparative Assessment & Candidate Selection H->I

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

References

Comparative

A Comparative Guide to Confirming the Absolute Configuration of Synthetic (+)-Mayurone

For researchers and professionals in drug development and natural product synthesis, the unambiguous determination of a molecule's absolute configuration is a critical step. This guide provides a comparative overview of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and natural product synthesis, the unambiguous determination of a molecule's absolute configuration is a critical step. This guide provides a comparative overview of methodologies for confirming the absolute configuration of synthetic (+)-Mayurone, a tricyclic sesquiterpene. We will explore the enantiospecific synthesis approach, which has been successfully utilized, and compare it with other powerful chiroptical and crystallographic techniques.

Introduction to (+)-Mayurone and Stereochemical Challenges

(+)-Mayurone is a fascinating sesquiterpene featuring a complex molecular architecture with three contiguous quaternary carbon atoms. The precise spatial arrangement of these atoms is crucial for its biological activity and chemical properties. The synthesis of such complex chiral molecules presents the challenge of not only constructing the carbon skeleton but also controlling the stereochemistry. Consequently, robust methods are required to verify that the synthetic product possesses the desired absolute configuration.

Primary Method: Enantiospecific Synthesis from a Chiral Precursor

A definitive method for establishing the absolute configuration of a synthetic molecule is to derive it from a starting material of a known absolute configuration through a series of stereocontrolled reactions. An enantiospecific synthesis of (-)-dihydromayurone, a direct precursor to mayurone (B1211200), has been achieved starting from (R)-carvone[1]. This approach firmly establishes the absolute configuration of the synthetic product by chemical correlation.

  • Starting Material: The synthesis commences with (R)-carvone, a readily available chiral monoterpene.

  • Key Transformations: A sequence of reactions, including regioselective intramolecular alkylation and ozonolysis with a Criegee fragmentation, is employed to construct the bicyclic core.

  • Stereocenter Control: The stereochemistry of the starting material dictates the stereochemical outcome of the subsequent transformations.

  • Final Cyclopropanation: The synthesis culminates in an intramolecular cyclopropanation of a diazo ketone to furnish (-)-dihydromayurone.

The logical flow of this synthetic strategy, which correlates the stereochemistry of the starting material to the final product, is illustrated in the workflow diagram below.

G A (R)-Carvone (Known Absolute Configuration) B Key Stereocontrolled Transformations A->B Enantiospecific Synthesis C (-)-Dihydromayurone B->C D (+)-Mayurone (Confirmed Absolute Configuration) C->D Oxidation

Figure 1. Workflow for establishing the absolute configuration of (+)-Mayurone via enantiospecific synthesis.

Alternative and Complementary Methods for Absolute Configuration Determination

While enantiospecific synthesis provides a strong confirmation, other spectroscopic and crystallographic methods can offer direct proof of the absolute configuration. These methods are particularly valuable when a suitable chiral precursor is unavailable or when an independent verification is desired.

MethodPrincipleSample RequirementsAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[2][3][4]High-quality single crystal.Unambiguous determination of absolute configuration.[2][3]Crystal growth can be challenging; not suitable for non-crystalline compounds.[4]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared with a DFT-calculated spectrum.[5][6]Solution or neat liquid.Applicable to a wide range of molecules in solution; provides rich structural information.Requires computational resources for accurate spectral prediction.[5]
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light. The experimental spectrum is compared with a DFT-calculated spectrum.[5][6][7]Solution.Highly sensitive; requires small amounts of sample.Less universally applicable than VCD; interpretation can be complex.[6][7]
Mosher's Method (NMR) Derivatization of a chiral alcohol with enantiomerically pure Mosher's acid (MTPA) to form diastereomers, whose NMR spectra are then analyzed to assign the configuration.[5]Purified sample with a hydroxyl group.Does not require specialized spectroscopic equipment beyond NMR.Requires a suitable functional group for derivatization; can be labor-intensive.

Detailed Experimental Protocols for Alternative Methods

  • Crystallization: Dissolve synthetic (+)-Mayurone in a suitable solvent system (e.g., hexane, ethyl acetate) and allow for slow evaporation or cooling to induce the formation of single crystals.

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an electron density map and build a molecular model. Refine the model to obtain the final crystal structure and determine the absolute configuration using the Flack parameter.[3][4]

  • Sample Preparation: Prepare a solution of synthetic (+)-Mayurone in a suitable solvent (e.g., CDCl₃) at a concentration that gives a satisfactory signal-to-noise ratio.

  • Spectral Acquisition: Record the VCD and infrared absorption spectra of the sample using a VCD spectrometer.

  • Computational Modeling: Perform a conformational search for (+)-Mayurone using molecular mechanics. For each low-energy conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

  • Spectral Comparison: Generate a Boltzmann-averaged calculated VCD spectrum and compare it with the experimental spectrum to assign the absolute configuration.[5][6]

The logical relationship for VCD-based configuration assignment is depicted below.

G cluster_0 Experimental cluster_1 Computational A Synthetic (+)-Mayurone B Record VCD Spectrum A->B E Compare Experimental and Calculated Spectra B->E C Postulated Enantiomers (R)- and (S)-Mayurone D DFT Calculation of VCD Spectra C->D D->E F Assign Absolute Configuration E->F

Figure 2. Logical workflow for absolute configuration assignment using VCD spectroscopy.

Conclusion

The absolute configuration of synthetic (+)-Mayurone has been confidently established through an enantiospecific total synthesis starting from a chiral pool precursor. This method of chemical correlation remains a cornerstone of stereochemical assignment. For independent verification or in cases where such a synthesis is not feasible, a suite of powerful analytical techniques is available. X-ray crystallography offers the most direct and unambiguous evidence, provided that suitable crystals can be obtained. Chiroptical methods, particularly VCD in conjunction with DFT calculations, provide a reliable alternative for assigning the absolute configuration of molecules in solution. The choice of method will ultimately depend on the nature of the sample, the available instrumentation, and the specific requirements of the research.

References

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling (+)-Mayurone

Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the proper handling and disposal of (+)-Mayurone,...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of (+)-Mayurone, a naturally derived ketone. Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to (+)-Mayurone. Given its nature as a volatile organic compound, the following PPE is mandatory when handling this substance.

Procedure Eye Protection Hand Protection Respiratory Protection Skin and Body Protection
Weighing and Aliquoting Safety glasses with side shields or chemical splash gogglesNitrile glovesRecommended to be performed in a chemical fume hood. If not feasible, a half-mask respirator with organic vapor cartridges should be used.Laboratory coat
Solution Preparation and Transfers Chemical splash gogglesNitrile glovesAll procedures should be conducted within a certified chemical fume hood.Laboratory coat
Running Reactions Chemical splash gogglesNitrile glovesAll procedures should be conducted within a certified chemical fume hood.Laboratory coat
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesA full-face respirator with organic vapor cartridges may be necessary for large spills.Chemical-resistant apron or coveralls
Waste Disposal Safety glasses with side shieldsNitrile glovesWork should be conducted in a well-ventilated area, preferably a fume hood.Laboratory coat

Experimental Protocols: Safe Handling and Disposal

Handling (+)-Mayurone:

  • Preparation: Before handling (+)-Mayurone, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE, spill containment materials, and waste containers readily available.

  • Weighing: To minimize inhalation exposure, weigh solid (+)-Mayurone in a fume hood or a ventilated balance enclosure. If weighing outside of a hood, wear respiratory protection.

  • Dissolving and Transferring: When preparing solutions, add (+)-Mayurone to the solvent slowly to avoid splashing. All transfers of solutions containing (+)-Mayurone should be performed within a fume hood.

  • Storage: Store (+)-Mayurone in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal of (+)-Mayurone Waste:

  • Waste Segregation: All disposable materials that come into contact with (+)-Mayurone, including gloves, pipette tips, and paper towels, must be disposed of as hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing (+)-Mayurone in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers that held (+)-Mayurone should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

Workflow for Safe Handling of (+)-Mayurone

Mayurone_Handling_Workflow Workflow for Safe Handling of (+)-Mayurone cluster_prep Preparation cluster_handling Handling Procedures (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Waste Management A Verify Fume Hood Certification B Gather Required PPE A->B C Prepare Spill Kit and Waste Containers B->C D Weigh (+)-Mayurone C->D Proceed to Handling E Prepare Solution D->E F Perform Experiment E->F G Segregate Waste F->G Experiment Complete H Clean Work Area G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J K Store Hazardous Waste Securely J->K End of Procedure L Arrange for Professional Disposal K->L

Caption: Logical workflow for the safe handling of (+)-Mayurone.

This comprehensive guide is intended to supplement, not replace, your institution's specific safety protocols. Always consult your organization's safety officer for any questions or concerns regarding the handling of chemicals.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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